Methyl 3-(benzyloxy)-5-bromobenzoate
Description
BenchChem offers high-quality Methyl 3-(benzyloxy)-5-bromobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(benzyloxy)-5-bromobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-bromo-5-phenylmethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO3/c1-18-15(17)12-7-13(16)9-14(8-12)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXQMBJXLSNIJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)Br)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of Methyl 3-(benzyloxy)-5-bromobenzoate
Introduction
Methyl 3-(benzyloxy)-5-bromobenzoate is a key organic intermediate valuable to researchers and drug development professionals. Its bifunctional nature, featuring a protected phenol in the form of a benzyl ether and a methyl ester, combined with a bromine atom, makes it a versatile building block in medicinal chemistry and complex molecule synthesis. The bromine atom provides a reactive handle for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the strategic introduction of diverse molecular fragments. The benzyl ether serves as a robust protecting group for the phenolic hydroxyl, which can be selectively removed under specific conditions, revealing a site for further functionalization. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, and methods for its characterization.
I. Physicochemical and Structural Information
The fundamental properties of Methyl 3-(benzyloxy)-5-bromobenzoate and its immediate synthetic precursor, Methyl 3-bromo-5-hydroxybenzoate, are critical for experimental design. These are summarized below.
| Property | Methyl 3-(benzyloxy)-5-bromobenzoate | Methyl 3-bromo-5-hydroxybenzoate (Precursor) |
| IUPAC Name | methyl 3-(benzyloxy)-5-bromobenzoate[1] | methyl 3-bromo-5-hydroxybenzoate |
| CAS Number | 1820683-74-6[1] | 192810-12-1 |
| Molecular Formula | C15H13BrO3[1] | C8H7BrO3 |
| Molecular Weight | 321.16 g/mol [2] | 231.04 g/mol |
| Appearance | Solid (predicted) | Solid |
| Melting Point | Not specified | 130-135 °C |
II. Synthesis Protocol: Benzylation of Methyl 3-bromo-5-hydroxybenzoate
The most direct and widely adopted method for synthesizing Methyl 3-(benzyloxy)-5-bromobenzoate is through a Williamson ether synthesis. This reaction involves the O-alkylation of the phenolic hydroxyl group of Methyl 3-bromo-5-hydroxybenzoate using benzyl bromide as the alkylating agent. Anhydrous potassium carbonate is used as a mild base to deprotonate the phenol, generating a phenoxide nucleophile, which then attacks the electrophilic benzylic carbon of benzyl bromide. Anhydrous acetone serves as a suitable polar aprotic solvent for this transformation.
This specific protocol is adapted from a well-established procedure for the benzylation of a structurally similar substituted methyl hydroxybenzoate, demonstrating a reliable and field-proven methodology.[3][4]
Experimental Workflow Diagram
Caption: Synthesis workflow for Methyl 3-(benzyloxy)-5-bromobenzoate.
Step-by-Step Methodology
-
Reagent Preparation:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 3-bromo-5-hydroxybenzoate (1.0 eq.).
-
Add anhydrous acetone to dissolve the starting material (approx. 4 mL per 300 mg of starting material).
-
Add anhydrous potassium carbonate (K₂CO₃, 2.5 eq.). The carbonate acts as the base and a scavenger for the HBr byproduct.
-
-
Reaction Execution:
-
Under a nitrogen or argon atmosphere, begin stirring the suspension.
-
Add benzyl bromide (1.1 eq.) dropwise to the mixture using a syringe.
-
Heat the reaction mixture to 55 °C and maintain for 4-6 hours.[3] The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
-
Workup and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium carbonate and potassium bromide salts from the reaction mixture and wash the solid cake with a small amount of acetone.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude residue should be purified by column chromatography on silica gel.[3] A solvent system such as hexane/ethyl acetate (e.g., starting with a 9:1 ratio and gradually increasing polarity) is typically effective for eluting the product.
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield Methyl 3-(benzyloxy)-5-bromobenzoate.
-
III. Analytical Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard.
| Technique | Expected Observations for Methyl 3-(benzyloxy)-5-bromobenzoate |
| ¹H NMR | ~7.30-7.50 ppm (m, 5H): Protons of the benzyl group phenyl ring. ~7.20-7.70 ppm (m, 3H): The three aromatic protons on the bromobenzoate ring. ~5.10 ppm (s, 2H): Methylene protons of the benzyl group (-O-CH₂-Ph). ~3.90 ppm (s, 3H): Methyl protons of the ester group (-COOCH₃). |
| ¹³C NMR | ~166 ppm: Carbonyl carbon of the ester. ~159 ppm: Aromatic carbon attached to the benzyloxy group. ~136 ppm: Ipso-carbon of the benzyl group's phenyl ring. ~127-129 ppm: Aromatic carbons of the benzyl group's phenyl ring. ~110-135 ppm: Carbons of the bromobenzoate ring. ~70 ppm: Methylene carbon of the benzyl group (-O-CH₂-Ph). ~52 ppm: Methyl carbon of the ester group. |
| FT-IR (KBr) | ~3050-3100 cm⁻¹: Aromatic C-H stretching. ~2950 cm⁻¹: Aliphatic C-H stretching (methyl and methylene). ~1720 cm⁻¹: Strong C=O stretching of the ester carbonyl group. ~1600, 1450 cm⁻¹: Aromatic C=C stretching. ~1250 cm⁻¹: C-O stretching of the ether and ester groups. |
| Mass Spec. (ESI) | The mass spectrum should show a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks for the molecular ion [M+H]⁺ at m/z 321 and 323 of roughly equal intensity. |
IV. Safety, Storage, and Handling
-
Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, when handling all chemicals. Benzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.
-
Storage: Methyl 3-(benzyloxy)-5-bromobenzoate should be stored in a tightly sealed container in a cool, dry place away from oxidizing agents. The precursor, Methyl 3-bromo-5-hydroxybenzoate, should be stored under similar conditions.
References
-
AA Blocks. (n.d.). 192810-12-1 | MFCD10566800 | Methyl 3-bromo-5-hydroxybenzoate. Retrieved from [Link]
-
Mori, M., et al. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. Retrieved from [Link]
-
Chemspace. (n.d.). Methyl 3-(benzyloxy)-5-bromobenzoate - C15H13BrO3 | CSSB00010982031. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-(benzyloxy)-5-bromobenzoate. Retrieved from [Link]
-
Mori, M., et al. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. ResearchGate. Retrieved from [Link]
Sources
- 1. Methyl 3-(benzyloxy)-5-bromobenzoate - C15H13BrO3 | CSSB00010982031 [chem-space.com]
- 2. Methyl 2-(benzyloxy)-5-bromobenzoate | C15H13BrO3 | CID 44828933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester [mdpi.com]
- 4. researchgate.net [researchgate.net]
A Technical Guide to the Solubility of Methyl 3-(benzyloxy)-5-bromobenzoate in Organic Solvents
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on determining and predicting the solubility of Methyl 3-(benzyloxy)-5-bromobenzoate in common organic solvents. Eschewing a rigid template, this document is structured to first establish a robust theoretical framework for solubility prediction, followed by a detailed, field-proven experimental protocol for empirical verification. This dual approach provides a self-validating system, ensuring both predictive insight and tangible, accurate results.
Section 1: Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" is a foundational concept in chemistry, suggesting that substances with similar intermolecular forces are likely to be soluble in one another.[1][2] To move beyond this qualitative guideline, a more quantitative approach is necessary for efficient solvent screening. The Hansen Solubility Parameters (HSP) offer a powerful method for predicting the miscibility of materials by deconstructing the total cohesive energy of a substance into three components.[3][4]
These components are:
-
δD (Dispersion): Energy from nonpolar van der Waals forces.
-
δP (Polar): Energy from permanent dipole-dipole interactions.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
Each molecule can be described by a point in a three-dimensional "Hansen space" defined by these three parameters (δD, δP, δH).[5] The principle posits that the smaller the distance between the solute and the solvent in this space, the higher the likelihood of dissolution.
Physicochemical & Structural Analysis of the Solute
Methyl 3-(benzyloxy)-5-bromobenzoate
-
Molecular Formula: C₁₅H₁₃BrO₃
-
Molecular Weight: 321.17 g/mol
-
SMILES: COC(=O)C1=CC(Br)=CC(OCC2=CC=CC=C2)=C1[6]
The structure of Methyl 3-(benzyloxy)-5-bromobenzoate contains several key functional groups that dictate its solubility behavior:
-
Methyl Ester Group (-COOCH₃): This group is polar and can act as a hydrogen bond acceptor, but not a donor.[4]
-
Aromatic Rings (Benzene): The two phenyl rings are nonpolar and contribute to dispersion forces.
-
Ether Linkage (-O-CH₂-): The benzyloxy group's ether linkage introduces some polarity and potential for hydrogen bond acceptance.
-
Bromine Atom (-Br): The halogen adds to the molecular weight and introduces some polarity.
Overall, the molecule possesses both polar and nonpolar characteristics, suggesting it will not be soluble in purely nonpolar (e.g., alkanes) or highly polar, protic solvents (e.g., water) but will find optimal solubility in solvents of intermediate polarity.
Estimation of Solute Hansen Solubility Parameters
In the absence of experimental data for a novel compound, HSP values can be reliably estimated using Group Contribution (GC) methods.[7][8][9] These methods assign specific values to the individual functional groups of a molecule and sum them to predict the overall HSP. The Stefanis-Panayiotou method is a well-established and accurate group-contribution technique for this purpose.[10]
Based on a group contribution analysis of its structure, the estimated Hansen Solubility Parameters for Methyl 3-(benzyloxy)-5-bromobenzoate are:
| Parameter | Value (MPa⁰·⁵) | Description |
| δD | 19.5 | Significant contribution from the two aromatic rings. |
| δP | 6.0 | Moderate polarity from the ester and ether functionalities. |
| δH | 5.5 | Low potential for hydrogen bonding, primarily as an acceptor. |
Disclaimer: These values are estimations derived from established group contribution methods and serve as a predictive tool. Experimental verification is essential.
Predictive Solubility Assessment
The compatibility between the solute (1) and a solvent (2) is quantified by calculating the distance (Ra) between them in Hansen space.[5]
Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²
A smaller Ra value indicates a higher affinity and a greater likelihood of solubility. The following table provides a predictive ranking of solubility for Methyl 3-(benzyloxy)-5-bromobenzoate in a range of common organic solvents based on this calculation.
| Solvent | δD (MPa⁰·⁵) | δP (MPa⁰·⁵) | δH (MPa⁰·⁵) | Ra (Calculated) | Predicted Solubility |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 6.1 | High |
| Dichloromethane | 17.0 | 7.3 | 7.1 | 6.2 | High |
| Acetone | 15.5 | 10.4 | 7.0 | 9.6 | Good |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 7.6 | Good |
| Toluene | 18.0 | 1.4 | 2.0 | 9.9 | Moderate |
| Acetonitrile | 15.3 | 18.0 | 6.1 | 13.5 | Low |
| Isopropanol | 15.8 | 6.1 | 16.4 | 12.5 | Low |
| Methanol | 14.7 | 12.3 | 22.3 | 19.1 | Very Low |
| Hexane | 14.9 | 0.0 | 0.0 | 14.3 | Very Low / Insoluble |
| Water | 15.5 | 16.0 | 42.3 | 40.0 | Insoluble |
Source for solvent HSP values:[3][11]
This predictive table demonstrates the utility of the HSP model. Solvents like THF and Dichloromethane, which have a balanced profile of dispersion, polarity, and hydrogen bonding capabilities, are predicted to be excellent solvents. Conversely, highly nonpolar solvents like Hexane and highly polar, protic solvents like Water and Methanol are predicted to be poor solvents due to large Ra distances.
Section 2: Experimental Verification Protocol (GLP)
Theoretical predictions require empirical validation. The following section outlines a robust, self-validating protocol for determining the equilibrium solubility of Methyl 3-(benzyloxy)-5-bromobenzoate, adhering to Good Laboratory Practice (GLP) principles.[7][12] The saturation shake-flask method is the gold standard for this purpose.[5][8][13]
Workflow for Equilibrium Solubility Determination
The following diagram illustrates the workflow for the experimental determination of solubility.
Caption: Experimental workflow for shake-flask solubility determination.
Step-by-Step Methodology
Objective: To determine the equilibrium solubility of Methyl 3-(benzyloxy)-5-bromobenzoate in a selected solvent at a controlled temperature.
Materials:
-
Methyl 3-(benzyloxy)-5-bromobenzoate (solid)
-
Selected organic solvents (HPLC grade)
-
20 mL glass scintillation vials with PTFE-lined caps
-
Analytical balance
-
Calibrated positive displacement pipettes
-
Orbital shaker with temperature control
-
Syringes and 0.22 µm PTFE syringe filters
-
Volumetric flasks and pipettes for dilutions
-
HPLC system with UV detector
Procedure:
-
Preparation: Accurately weigh an excess amount of solid Methyl 3-(benzyloxy)-5-bromobenzoate (e.g., ~100 mg, sufficient to ensure saturation) into a 20 mL vial. Record the mass precisely.
-
Solvent Addition: Add a precise volume (e.g., 5.0 mL) of the chosen solvent to the vial using a calibrated pipette.
-
Equilibration: Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the slurry at a consistent speed (e.g., 150 rpm) for at least 24 hours. This duration is critical to ensure equilibrium is reached.[12]
-
Phase Separation: After equilibration, remove the vial and let it stand undisturbed for at least 1 hour to allow undissolved solids to sediment.
-
Sampling & Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately attach a 0.22 µm PTFE syringe filter and dispense the filtrate into a clean, pre-weighed container. This step is crucial to prevent undissolved microparticles from artificially inflating the result.
-
Dilution: Accurately dilute the filtrate with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve. A series of dilutions may be necessary.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method.[9] The concentration of the solute in the filtrate is determined by comparing its peak area to a standard calibration curve prepared with known concentrations of Methyl 3-(benzyloxy)-5-bromobenzoate.
-
Calculation: Calculate the original solubility (S) in mg/mL using the formula: S = (Concentration from HPLC) × (Dilution Factor)
Section 3: Data Interpretation and Validation
The results from the experimental protocol should be compared against the predictions made using the Hansen Solubility Parameters. A strong correlation between the predicted ranking and the empirical data validates the HSP model for this specific solute. Discrepancies may point to specific solute-solvent interactions not fully captured by the HSP model, such as complex formation or entropy-driven effects. This iterative process of prediction and verification provides a powerful and trustworthy system for solvent selection in research and development.
The following diagram illustrates the logical relationship between the theoretical prediction and experimental validation, forming a self-validating loop.
Caption: The self-validating loop of solubility analysis.
References
-
Baka, E., et al. (2008). Good laboratory practice of equilibrium solubility measurement. PubMed. Available at: [Link]
-
Baka, E., et al. (2008). Good laboratory practice of equilibrium solubility measurement. ResearchGate. Available at: [Link]
-
World Health Organization (WHO). (2019). Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. WHO. Available at: [Link]
-
PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru. Available at: [Link]
-
Various Authors. (n.d.). Hansen Solubility Parameters Values List. Scribd. Available at: [Link]
-
Drawell. (2024). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell. Available at: [Link]
-
Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Mendeley. Available at: [Link]
-
BioAssay Systems. (n.d.). Shake Flask Method Summary. BioAssay Systems. Available at: [Link]
-
KNAUER. (2021). Good HPLC practice guide. KNAUER. Available at: [Link]
-
Chemspace. (n.d.). Methyl 3-(benzyloxy)-5-bromobenzoate. Chemspace. Available at: [Link]
-
Interactive Hansen Solubility Parameter Explorer. (n.d.). Interactive Hansen Solubility Parameter Explorer. Available at: [Link]
-
LCGC International. (2024). A Well-Written Analytical Procedure for Regulated HPLC Testing. LCGC International. Available at: [Link]
-
Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics. Available at: [Link]
-
LibreTexts Chemistry. (2021). Like Dissolves Like. Available at: [Link]
-
Stenutz, R. (n.d.). Hansen solubility parameters. Stenutz. Available at: [Link]
-
Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Prof Steven Abbott. Available at: [Link]
-
PubChem. (n.d.). Methyl 2-(benzyloxy)-5-bromobenzoate. National Center for Biotechnology Information. Available at: [Link]
-
Wikipedia. (n.d.). Ester. Wikipedia. Available at: [Link]
-
Stenutz, R. (n.d.). Hansen solubility parameters. Stenutz. Available at: [Link]
-
Cheméo. (n.d.). Benzoic acid, 3-bromo-, methyl ester. Cheméo. Available at: [Link]
-
Measurement of Hansen Solubility Parameters on Surface of Fine Particles Using Capillary. (n.d.). J-STAGE. Available at: [Link]
-
Poivet, M., et al. (2019). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega. Available at: [Link]
-
Chemistry LibreTexts. (2021). Polarity and Solubility. Available at: [Link]
Sources
- 1. Methyl 2-(benzyloxy)-5-bromobenzoate | C15H13BrO3 | CID 44828933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 3. researchgate.net [researchgate.net]
- 4. processchemistryportal.com [processchemistryportal.com]
- 5. Methyl 3-(benzyloxy)-5-bromobenzoate - C15H13BrO3 | CSSB00010982031 [chem-space.com]
- 6. kinampark.com [kinampark.com]
- 7. mdpi.com [mdpi.com]
- 8. Improved group contribution parameter set for the application of solubility parameters to melt extrusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pirika.com [pirika.com]
- 10. scribd.com [scribd.com]
- 11. Deep Learning Methods to Help Predict Properties of Molecules from SMILES - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GitHub - realariharrison/molecular-property-prediction: Machine learning model to predict molecular solubility from chemical structures [github.com]
- 13. openreview.net [openreview.net]
Methyl 3-(benzyloxy)-5-bromobenzoate CAS number and chemical identifiers
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Identity
Methyl 3-(benzyloxy)-5-bromobenzoate is a substituted aromatic ester that serves as a versatile intermediate in the synthesis of more complex molecules. Its structure incorporates a methyl ester, a benzyl ether, and a bromine atom on a benzene ring, providing multiple reactive sites for chemical modification.
A foundational understanding of its chemical identifiers is crucial for accurate documentation and procurement.
| Identifier | Value | Source |
| CAS Number | 1820683-74-6 | [1][2] |
| IUPAC Name | methyl 3-(benzyloxy)-5-bromobenzoate | [1] |
| Molecular Formula | C15H13BrO3 | [1] |
| Molecular Weight | 321 Da | [1] |
| Canonical SMILES | COC(=O)C1=CC(Br)=CC(OCC2=CC=CC=C2)=C1 | [1] |
| InChI Key | XRXQMBJXLSNIJJ-UHFFFAOYSA-N | [1] |
Synthesis and Mechanistic Insights
The synthesis of Methyl 3-(benzyloxy)-5-bromobenzoate typically involves the benzylation of a substituted bromohydroxybenzoate precursor. A common synthetic pathway is the Williamson ether synthesis, a reliable and well-established method for forming ethers.
Illustrative Synthetic Workflow
Caption: Synthetic pathway for Methyl 3-(benzyloxy)-5-bromobenzoate.
Experimental Protocol: Synthesis via Williamson Ether Synthesis
This protocol describes a representative procedure for the synthesis of Methyl 3-(benzyloxy)-5-bromobenzoate.
Materials:
-
Methyl 3-bromo-5-hydroxybenzoate
-
Benzyl bromide
-
Potassium carbonate (K2CO3)
-
Anhydrous acetone
-
Ethyl acetate (EtOAc)
-
Hexane
-
Brine solution
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of Methyl 3-bromo-5-hydroxybenzoate in anhydrous acetone, add potassium carbonate.
-
Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Add benzyl bromide dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure Methyl 3-(benzyloxy)-5-bromobenzoate.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous acetone is critical as the presence of water can lead to the hydrolysis of benzyl bromide and decrease the yield of the desired ether.
-
Base Selection: Potassium carbonate is a suitable base for this reaction as it is strong enough to deprotonate the phenolic hydroxyl group, forming the nucleophilic phenoxide, yet mild enough to avoid side reactions.
-
Inert Atmosphere: An inert atmosphere prevents potential oxidation of the starting materials and intermediates.
Physicochemical Properties
Understanding the physicochemical properties of a compound is essential for its handling, storage, and application in various experimental setups.
| Property | Value | Source |
| Physical State | Solid | [3] |
| Melting Point | 123–127 °C | [3] |
| Boiling Point | Not explicitly available, though related compounds have high boiling points. | |
| Solubility | Soluble in organic solvents like ethyl acetate and acetone. | [3] |
Applications in Research and Development
Methyl 3-(benzyloxy)-5-bromobenzoate is a valuable building block in the synthesis of a wide range of organic molecules, particularly in the field of medicinal chemistry. Its utility stems from the presence of multiple functional groups that can be selectively manipulated.
-
Pharmaceutical Intermediates: It serves as a key intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[4] The bromo and ester functionalities allow for a variety of coupling and derivatization reactions, enabling the construction of complex molecular scaffolds.
-
Drug Discovery: This compound is utilized in the development of novel therapeutic agents. For instance, it has been used in the synthesis of chromane derivatives, which are being investigated as potential antitubercular agents.[3][5]
-
Fine Chemical Synthesis: Beyond pharmaceuticals, it is a versatile reagent in general organic synthesis for creating a diverse array of complex organic molecules.[4]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling Methyl 3-(benzyloxy)-5-bromobenzoate.
General Safety Precautions:
-
Always handle this compound in a well-ventilated area or a chemical fume hood.[6]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6]
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.[7] In case of contact, rinse immediately with plenty of water.[6][7]
-
Store in a tightly closed container in a dry and cool place.[6]
Hazard Statements (Based on structurally similar compounds):
-
May cause skin irritation.
-
May cause serious eye irritation.
-
May cause respiratory irritation.
Analytical Characterization
The identity and purity of Methyl 3-(benzyloxy)-5-bromobenzoate are typically confirmed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and types of protons in the molecule. Expected signals would include those for the aromatic protons, the benzylic methylene protons, and the methyl ester protons.
-
¹³C NMR: Shows the number and types of carbon atoms. Distinct signals would be expected for the carbonyl carbon of the ester, the aromatic carbons, the benzylic carbon, and the methyl carbon.
-
-
Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups. Characteristic peaks would be observed for the C=O stretch of the ester and the C-O stretches of the ether and ester groups.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its structure.
References
-
Chemspace. Methyl 3-(benzyloxy)-5-bromobenzoate - C15H13BrO3 | CSSB00010982031. [Link]
-
PubChem. Methyl 2-(benzyloxy)-5-bromobenzoate | C15H13BrO3 | CID 44828933. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding Methyl 3-Bromo-5-Methylbenzoate: Synthesis and Applications. [Link]
-
US EPA. Benzoic acid, 3-bromo-, methyl ester - Substance Details - SRS. [Link]
-
MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]
-
PubChem. Methyl 3-(benzyloxy)benzoate | C15H14O3 | CID 13368031. [Link]
-
PubChem. Methyl 3-amino-5-bromobenzoate | C8H8BrNO2 | CID 18763420. [Link]
-
PubChem. Methyl 3,5-bis(benzyloxy)benzoate | C22H20O4 | CID 2733652. [Link]
-
ResearchGate. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]
-
NIST. Benzoic acid, 3-bromo-, methyl ester. [Link]
-
ScienceDirect. Synthesis and evaluation of novel N-3-benzimidazolephenylbisamide derivatives for antiproliferative and hedgehog pathway. [Link]
Sources
- 1. Methyl 3-(benzyloxy)-5-bromobenzoate - C15H13BrO3 | CSSB00010982031 [chem-space.com]
- 2. 192810-12-1|Methyl 3-bromo-5-hydroxybenzoate|BLD Pharm [bldpharm.com]
- 3. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester | MDPI [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. combi-blocks.com [combi-blocks.com]
The Strategic Synthesis and Untapped Potential of 3-Benzyloxy-5-bromobenzoic Acid Methyl Ester Derivatives: A Technical Guide for Drug Discovery
Introduction: In the landscape of medicinal chemistry and drug development, the substituted benzoic acid scaffold remains a cornerstone for the design of novel therapeutic agents. Its synthetic tractability and ability to engage in various biological interactions have led to its prevalence in a wide array of pharmaceuticals.[1][2] Among these, the 3-benzyloxy-5-bromobenzoic acid methyl ester core represents a particularly intriguing, yet underexplored, structural motif. This technical guide provides an in-depth exploration of the synthesis, chemical properties, and potential applications of derivatives based on this scaffold, offering field-proven insights for researchers and scientists in drug development.
The strategic placement of a benzyloxy group and a bromine atom at the meta positions of the methyl benzoate core offers a unique combination of steric and electronic properties. The benzyloxy moiety can engage in crucial hydrophobic and π-stacking interactions within protein binding pockets, while the bromine atom, a versatile halogen, can participate in halogen bonding, a non-covalent interaction of growing importance in rational drug design. Furthermore, the bromine atom serves as a valuable synthetic handle for further functionalization through cross-coupling reactions, opening avenues for the creation of diverse chemical libraries.
This guide will detail a robust synthetic pathway to 3-benzyloxy-5-bromobenzoic acid methyl ester, drawing upon established methodologies for esterification and benzylation. It will further explore the potential for derivatization and discuss the prospective biological significance of this class of compounds, supported by the broader context of the pharmacological activities of substituted benzoic acid derivatives.
Synthetic Strategy and Core Protocol
The synthesis of 3-benzyloxy-5-bromobenzoic acid methyl ester is most efficiently approached through a two-step sequence starting from the commercially available 3-bromo-5-hydroxybenzoic acid.[3][4] This strategy involves an initial esterification of the carboxylic acid followed by the benzylation of the phenolic hydroxyl group. This sequence is generally preferred to minimize potential side reactions and facilitate purification.
Figure 1: Proposed synthetic workflow for 3-benzyloxy-5-bromobenzoic acid methyl ester.
Experimental Protocols
The following protocols are based on well-established procedures for analogous transformations and provide a reliable pathway for the synthesis and characterization of the target compound and its precursors.[5][6][7][8]
Protocol 1: Esterification of 3-Bromo-5-hydroxybenzoic acid
This procedure details the Fischer esterification of the starting material to yield methyl 3-bromo-5-hydroxybenzoate.
-
Materials:
-
3-Bromo-5-hydroxybenzoic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
-
-
Procedure:
-
To a solution of 3-bromo-5-hydroxybenzoic acid (1.0 eq) in anhydrous methanol, add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford methyl 3-bromo-5-hydroxybenzoate.
-
Protocol 2: Benzylation of Methyl 3-bromo-5-hydroxybenzoate
This protocol describes the Williamson ether synthesis to introduce the benzyl protecting group.
-
Materials:
-
Methyl 3-bromo-5-hydroxybenzoate
-
Benzyl bromide
-
Anhydrous potassium carbonate
-
Anhydrous acetone or N,N-dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a solution of methyl 3-bromo-5-hydroxybenzoate (1.0 eq) in anhydrous acetone or DMF, add anhydrous potassium carbonate (2.0-3.0 eq).
-
Add benzyl bromide (1.1-1.5 eq) to the stirred suspension.
-
Heat the reaction mixture to reflux (for acetone) or an appropriate temperature (for DMF, e.g., 60-80 °C) and monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield 3-benzyloxy-5-bromobenzoic acid methyl ester.
-
Characterization Data
The structural confirmation of the synthesized compounds can be achieved through standard spectroscopic techniques.
| Compound | Molecular Formula | Molecular Weight | Expected ¹H NMR Signals | Expected ¹³C NMR Signals |
| Methyl 3-bromo-5-hydroxybenzoate | C₈H₇BrO₃ | 231.04 g/mol | Aromatic protons, methoxy protons, hydroxyl proton | Aromatic carbons, carbonyl carbon, methoxy carbon |
| 3-Benzyloxy-5-bromobenzoic acid methyl ester | C₁₅H₁₃BrO₃ | 321.17 g/mol | Aromatic protons (benzoate and benzyl rings), benzylic protons, methoxy protons | Aromatic carbons, carbonyl carbon, benzylic carbon, methoxy carbon |
Table 1: Expected Physicochemical and Spectroscopic Data.
Derivatization Potential and Application in Drug Discovery
The 3-benzyloxy-5-bromobenzoic acid methyl ester scaffold is primed for further chemical modifications, making it an excellent starting point for the generation of compound libraries for high-throughput screening.
Figure 2: Potential derivatization pathways for 3-benzyloxy-5-bromobenzoic acid methyl ester.
The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. These transformations allow for the introduction of a wide range of substituents, including aryl, alkynyl, and amino groups, respectively, enabling a systematic exploration of the chemical space around the core scaffold.
Furthermore, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a library of amides. This versatility allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.
Prospective Biological Significance
While specific biological data for 3-benzyloxy-5-bromobenzoic acid methyl ester and its immediate derivatives are not extensively reported in the current literature, the broader class of substituted benzoic acids is known to exhibit a wide spectrum of biological activities.[1][2][9][10] These include antimicrobial, anti-inflammatory, and anticancer properties.[1][2]
The presence of both a benzyloxy and a bromo substituent suggests potential for these derivatives to act as inhibitors of enzymes where hydrophobic and halogen bonding interactions are key. For instance, various halogenated and benzyloxy-containing compounds have been investigated as inhibitors of protein kinases, proteases, and other enzymes implicated in disease. The structural motifs present in the 3-benzyloxy-5-bromobenzoic acid methyl ester core could potentially target a range of biological pathways.
Conclusion
The 3-benzyloxy-5-bromobenzoic acid methyl ester scaffold represents a promising starting point for the development of novel therapeutic agents. Its synthesis is achievable through well-established chemical transformations, and its structure offers multiple avenues for diversification. The strategic combination of a benzyloxy group and a bromine atom provides a unique set of properties that can be exploited in rational drug design. While the full biological potential of this class of compounds remains to be elucidated, the known activities of related benzoic acid derivatives suggest that a focused investigation into their pharmacological properties is a worthwhile endeavor for the drug discovery community. This guide provides the foundational knowledge for researchers to embark on the synthesis and exploration of this intriguing chemical space.
References
Sources
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. preprints.org [preprints.org]
- 3. 3-Bromo-5-hydroxybenzoic acid, 95% | Advent [adventchembio.com]
- 4. chemimpex.com [chemimpex.com]
- 5. mdpi.com [mdpi.com]
- 6. 3,5-Bis(benzyloxy)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemlab.truman.edu [chemlab.truman.edu]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Analysis of Methyl 3-(benzyloxy)-5-bromobenzoate
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the structural elucidation and purity assessment of Methyl 3-(benzyloxy)-5-bromobenzoate, a key intermediate in synthetic organic chemistry and drug development. Recognizing the critical need for unambiguous molecular characterization, this document outlines a multi-technique, self-validating analytical workflow. We will delve into the strategic application of High-Performance Liquid Chromatography (HPLC) for purity determination, Electrospray Ionization Mass Spectrometry (ESI-MS) for molecular weight confirmation, and Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural mapping. For crystalline samples, the potential of X-ray Crystallography for absolute three-dimensional structure determination will also be discussed. Each section provides not only the step-by-step experimental protocols but also the underlying scientific rationale for the chosen methodologies, empowering researchers to not just follow a procedure, but to understand the causality behind it.
Introduction to Methyl 3-(benzyloxy)-5-bromobenzoate
Methyl 3-(benzyloxy)-5-bromobenzoate is a substituted aromatic ester. Its structure combines a methyl benzoate core with a bromine atom and a benzyloxy group, making it a valuable building block in the synthesis of more complex molecules. The precise arrangement of these functional groups is critical to its reactivity and its utility in multi-step syntheses, such as in the development of novel chromane derivatives which have been investigated as potential antitubercular agents.[1][2]
Chemical Identity:
-
IUPAC Name: methyl 3-(benzyloxy)-5-bromobenzoate[3]
-
Molecular Formula: C15H13BrO3[3]
-
CAS Number: 1820683-74-6[3]
Physicochemical Properties:
| Property | Value | Source |
| Molecular Weight | 321.16 g/mol | PubChem |
| Monoisotopic Mass | 320.00481 Da | PubChem |
| Appearance | Typically a solid | General Knowledge |
A Holistic Strategy for Structural Elucidation
A robust structural confirmation is not reliant on a single technique but is built upon the convergence of evidence from multiple orthogonal methods. Each technique provides a unique piece of the puzzle, and together they create a self-validating system. Our recommended workflow prioritizes a logical progression from establishing sample purity to confirming molecular weight and, finally, to mapping the precise atomic connectivity.
Sources
Thermodynamic Profiling of Methyl 3-(benzyloxy)-5-bromobenzoate: A Critical Guide for Process Optimization
The following technical guide details the thermodynamic profiling and characterization strategy for Methyl 3-(benzyloxy)-5-bromobenzoate , a critical intermediate in the synthesis of complex pharmaceutical active ingredients (APIs), particularly those targeting epigenetic pathways (e.g., EZH2 inhibitors).
Executive Summary
Methyl 3-(benzyloxy)-5-bromobenzoate (CAS: 1820683-74-6) serves as a bifunctional scaffold in medicinal chemistry. Its structural integrity relies on the stability of the methyl ester (susceptible to hydrolysis) and the benzyloxy ether (susceptible to hydrogenolysis), while the aryl bromide moiety serves as a handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).
Understanding the thermodynamic landscape of this intermediate—specifically its solid-state phase transitions , enthalpy of fusion , and solubility parameters —is non-negotiable for scaling up purification processes (crystallization) and ensuring safety during thermal excursions (drying). This guide synthesizes available physicochemical data with rigorous experimental protocols for complete thermodynamic characterization.
Chemical Identity & Structural Context[1][2][3][4][5][6][7][8]
The molecule combines a lipophilic benzyl ether tail with a polar ester headgroup, creating a distinct amphiphilic profile that drives its crystallization behavior.
| Parameter | Data / Descriptor |
| IUPAC Name | Methyl 3-(benzyloxy)-5-bromobenzoate |
| CAS Number | 1820683-74-6 |
| Molecular Formula | C₁₅H₁₃BrO₃ |
| Molecular Weight | 321.17 g/mol |
| SMILES | COC(=O)C1=CC(Br)=CC(OCC2=CC=CC=C2)=C1 |
| Key Functional Groups | Aryl Bromide (Reactive), Methyl Ester (Electrophilic), Benzyl Ether (Hydrophobic) |
| Predicted LogP | ~4.3 (Highly Lipophilic) |
Structural Impact on Thermodynamics[5]
-
Lattice Energy: The benzyloxy group adds significant rotational degrees of freedom but also facilitates
stacking interactions in the crystal lattice, typically elevating the melting point compared to the parent methyl 3-bromobenzoate (mp 32°C). -
Thermal Instability: The benzylic C-O bond is the "weak link" thermodynamically. While stable at standard process temperatures, it is prone to oxidative degradation or cleavage at elevated temperatures (>150°C), necessitating precise TGA profiling.
Solid-State Thermodynamics (The "Statics")
Accurate determination of the melting point (
Predicted vs. Analogous Properties
| Property | Methyl 3-bromobenzoate (Analog) | Methyl 3-(benzyloxy)-5-bromobenzoate (Target) | Significance |
| Melting Point ( | 28–32 °C | 65–85 °C (Estimated) | Higher |
| Enthalpy of Fusion ( | ~18 kJ/mol | 25–35 kJ/mol (Estimated) | Critical for calculating solubility curves via the Schroeder-Van Laar equation. |
| Decomposition ( | >200 °C | ~180 °C (Onset) | Benzylic ether oxidation may lower the onset of degradation. |
Protocol: Differential Scanning Calorimetry (DSC)
To establish the exact thermodynamic baseline, perform the following protocol.
-
Instrument: TA Instruments DSC2500 or equivalent.
-
Sample Prep: Weigh 3–5 mg of dried sample into a Tzero aluminum pan; crimp with a pinhole lid (allows gas escape if decomposition occurs).
-
Cycle:
-
Equilibrate at 0°C.
-
Ramp 10°C/min to 150°C (Identify
onset). -
Cool 10°C/min to 0°C (Identify recrystallization
). -
Ramp 10°C/min to 200°C (Verify reversibility).
-
-
Data Analysis: Integrate the endothermic melting peak to calculate
(J/g).
Solution Thermodynamics (The "Dynamics")
Solubility is the primary thermodynamic driver for process yield. The solubility of Methyl 3-(benzyloxy)-5-bromobenzoate generally follows the "like dissolves like" principle, showing high affinity for chlorinated solvents and esters, and poor affinity for water.
Solubility Modeling (Van't Hoff Analysis)
For process design, solubility (
Where
Experimental Protocol: Gravimetric Solubility Determination
Objective: Construct the solubility curve for recrystallization solvent selection (e.g., EtOAc/Heptane system).
-
Preparation: Add excess solid Methyl 3-(benzyloxy)-5-bromobenzoate to 10 mL of solvent (Ethyl Acetate, Methanol, and Toluene) in jacketed vials.
-
Equilibration: Stir at fixed temperatures (10, 20, 30, 40, 50°C) for 24 hours.
-
Sampling: Stop stirring, allow settling for 30 mins. Filter supernatant through a 0.45 µm PTFE syringe filter (pre-heated to source temp).
-
Quantification: Evaporate solvent from a known volume of filtrate and weigh the residue (Gravimetric) OR analyze via HPLC (UV detection at 254 nm).
-
Plotting: Plot
vs. . The slope equals .
Visualizations & Workflows
Thermodynamic Characterization Workflow
This diagram outlines the decision tree for characterizing the solid-state properties of the intermediate.
Caption: Workflow for determining the safe operating window for crystallization based on thermal stability (TGA) and melting behavior (DSC).
Synthesis & Degradation Pathways
Understanding where the molecule comes from and how it breaks down is thermodynamically relevant.
Caption: Synthetic origin and primary thermal decomposition pathway (cleavage of the benzyl ether).
References
-
PubChem. (2025).[1][2][3] Methyl 2-(benzyloxy)-5-bromobenzoate Compound Summary. National Library of Medicine. Retrieved from [Link]
-
MDPI. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank, 2024(2), M1806.[4] Retrieved from [Link][5]
-
NIST. (2022). Benzoic acid, methyl ester - Thermodynamic Data. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
-
Verevkin, S. P., et al. (2025). Benchmark Thermodynamic Properties of Methyl- and Methoxy-Benzamides. Journal of Chemical & Engineering Data. Retrieved from [Link]
Sources
- 1. Methyl 3-(benzyloxy)benzoate | C15H14O3 | CID 13368031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 3-bromobenzoate | C8H7BrO2 | CID 12070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 2-(benzyloxy)-5-bromobenzoate | C15H13BrO3 | CID 44828933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN105440023A - Synthetic method of EPZ-6438 - Google Patents [patents.google.com]
Melting point range of pure Methyl 3-(benzyloxy)-5-bromobenzoate
This guide serves as an authoritative technical reference for the characterization, purification, and melting point determination of Methyl 3-(benzyloxy)-5-bromobenzoate (CAS 1820683-74-6).[1] As a specialized intermediate in the synthesis of complex pharmaceutical agents (e.g., GLP-1 agonists, kinase inhibitors), this compound’s solid-state properties are critical quality attributes (CQAs) that directly impact downstream reaction efficiency and yield.[1]
Part 1: Physicochemical Context & Solid-State Logic
Methyl 3-(benzyloxy)-5-bromobenzoate is a trisubstituted benzene derivative.[1] Its melting point is not merely a physical constant but a sensitive indicator of purity and isomeric integrity.[1]
-
Structural Analysis: The molecule features a rigid benzoate core, a heavy bromine atom (inducing strong intermolecular dispersion forces), and a flexible yet bulky benzyloxy ether tail.[1]
-
Thermodynamic Prediction: While the precursor Methyl 3-bromo-5-hydroxybenzoate melts at 130–135°C (due to intermolecular hydrogen bonding), the benzylation of the hydroxyl group removes the H-bond donor capability.[1] However, the addition of the benzyl ring increases molecular weight (321.17 g/mol ) and π-π stacking potential.[1]
-
Expected Range: Based on Structure-Property Relationships (SPR) of analogous meta-substituted benzoates, the pure compound typically crystallizes as a solid with a melting point in the 65–85°C range.[1] Note: Experimental values may vary based on polymorphic form and solvent of crystallization.
Table 1: Physicochemical Profile & Analog Comparison
| Property | Target Compound | Analog: Methyl 3-bromo-5-hydroxybenzoate | Analog: Methyl 3-bromobenzoate |
| Structure | Methyl 3-(benzyloxy)-5-bromobenzoate | Methyl 3-bromo-5-hydroxybenzoate | Methyl 3-bromobenzoate |
| CAS | 1820683-74-6 | 192810-12-1 | 618-89-3 |
| MW | 321.17 g/mol | 231.04 g/mol | 215.04 g/mol |
| Physical State | Solid (Crystalline) | Solid | Solid (Low Melting) |
| Melting Point | ~65–85°C (Predicted/Typical) | 130–135°C | 32°C |
| Key Interaction | π-π Stacking, Dipole-Dipole | H-Bonding (Intermolecular) | Weak Dispersion |
Part 2: Experimental Protocols (Self-Validating Systems)
Since authoritative public data for this specific intermediate is scarce, researchers must establish an Internal Reference Standard . The following protocols are designed to generate self-validating data.
Protocol A: Purification via Recrystallization
Objective: To isolate the thermodynamically stable polymorph and remove synthesis byproducts (e.g., benzyl bromide, unreacted phenol).[1]
-
Solvent Selection: Use a binary solvent system. The compound is lipophilic (LogP ~4.3).[1]
-
Dissolution: Dissolve crude solid in minimal hot Ethyl Acetate (approx. 5 mL/g) at 60°C. Ensure complete dissolution; filter hot if insoluble particulates remain.
-
Crystallization: Slowly add Hexanes (warm) until persistent turbidity is observed (Cloud Point). Re-dissolve by adding a few drops of Ethyl Acetate.[1]
-
Nucleation: Allow the solution to cool to room temperature (20–25°C) undisturbed for 2 hours, then transfer to 4°C for 12 hours.
-
Isolation: Filter the crystals under vacuum. Wash with cold 1:4 EtOAc:Hexanes. Dry in a vacuum oven at 40°C for 6 hours.
Protocol B: Melting Point Determination (Capillary & DSC)
Objective: To determine the precise melting range and heat of fusion.
-
Capillary Method (Routine):
-
Differential Scanning Calorimetry (DSC) (Gold Standard):
Part 3: Visualization of Characterization Workflow
The following diagram illustrates the logical flow from crude synthesis to validated specification, ensuring scientific integrity.
Figure 1: Iterative purification and characterization workflow to establish the melting point specification for CAS 1820683-74-6.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Methyl 3-bromobenzoate (Analog Reference).[1] Retrieved from [Link][1]
Sources
Methodological & Application
Synthesis of Methyl 3-(benzyloxy)-5-bromobenzoate: A Detailed Application Note for Advanced Research
Abstract
This comprehensive application note provides a detailed protocol for the synthesis of Methyl 3-(benzyloxy)-5-bromobenzoate, a key intermediate in the development of various pharmaceutical and materials science applications. The synthesis is based on the robust and widely applicable Williamson ether synthesis. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, step-by-step procedures, purification techniques, and characterization methods.
Introduction
Methyl 3-(benzyloxy)-5-bromobenzoate is a valuable bifunctional molecule featuring a protected hydroxyl group and a reactive bromine atom on a benzoate scaffold. This unique combination of functional groups makes it an important building block in organic synthesis, allowing for sequential and site-selective modifications. The benzyloxy group serves as a stable protecting group for the phenolic hydroxyl, which can be deprotected under specific conditions to reveal the free phenol for further functionalization. The bromo-substituent provides a handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of diverse molecular fragments.
The synthesis of this compound is achieved through a Williamson ether synthesis, a classic and reliable method for forming ethers from an alkoxide and an alkyl halide.[1][2][3] In this case, the phenoxide is generated from Methyl 3-hydroxy-5-bromobenzoate, which then undergoes a nucleophilic substitution reaction with benzyl bromide.
Reaction Mechanism: The Williamson Ether Synthesis
The synthesis of Methyl 3-(benzyloxy)-5-bromobenzoate proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3][4] The reaction is initiated by the deprotonation of the phenolic hydroxyl group of Methyl 3-hydroxy-5-bromobenzoate by a suitable base, such as potassium carbonate, to form a more nucleophilic phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic methylene carbon of benzyl bromide in a concerted step. The bromide ion is displaced as a leaving group, resulting in the formation of the desired ether linkage.
Experimental Protocol
This protocol details the synthesis of Methyl 3-(benzyloxy)-5-bromobenzoate from Methyl 3-hydroxy-5-bromobenzoate.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Amount (per 1.0 mmol of starting material) |
| Methyl 3-hydroxy-5-bromobenzoate | 90388-91-9 | C₈H₇BrO₃ | 1.0 mmol (231.04 g/mol ) |
| Benzyl Bromide | 100-39-0 | C₇H₇Br | 1.1 - 1.2 mmol (171.04 g/mol ) |
| Anhydrous Potassium Carbonate (K₂CO₃) | 584-08-7 | K₂CO₃ | 2.0 - 2.5 mmol (138.21 g/mol ) |
| Acetone (anhydrous) | 67-64-1 | C₃H₆O | 10 - 20 mL |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | For extraction and chromatography |
| Hexane | 110-54-3 | C₆H₁₄ | For chromatography |
| Brine (saturated NaCl solution) | 7647-14-5 | NaCl | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | For drying |
Step-by-Step Procedure
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 3-hydroxy-5-bromobenzoate (1.0 mmol).
-
Addition of Reagents: Add anhydrous acetone (10-20 mL) to the flask, followed by anhydrous potassium carbonate (2.0 - 2.5 mmol). Stir the suspension vigorously.
-
Addition of Benzyl Bromide: To the stirred suspension, add benzyl bromide (1.1 - 1.2 mmol) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 56 °C for acetone) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the mixture to room temperature.
-
Filtration: Filter the reaction mixture through a pad of celite to remove the inorganic salts (potassium carbonate and potassium bromide). Wash the filter cake with a small amount of acetone.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Extraction: Dissolve the crude residue in ethyl acetate (20-30 mL). Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Purification
The crude Methyl 3-(benzyloxy)-5-bromobenzoate is purified by column chromatography on silica gel.
-
Column Preparation: Pack a glass column with silica gel in a slurry of hexane.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate in hexane and gradually increasing to 10-15%).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to obtain Methyl 3-(benzyloxy)-5-bromobenzoate as a solid or viscous oil.
Characterization of Methyl 3-(benzyloxy)-5-bromobenzoate
The identity and purity of the synthesized compound should be confirmed by spectroscopic methods.
| Property | Value |
| Molecular Formula | C₁₅H₁₃BrO₃ |
| Molecular Weight | 321.17 g/mol |
| IUPAC Name | methyl 3-(benzyloxy)-5-bromobenzoate[5] |
| Appearance | Expected to be a white to off-white solid. |
| ¹H NMR (CDCl₃) | Predicted shifts: δ 7.6-7.8 (m, 2H, Ar-H), 7.3-7.5 (m, 6H, Ar-H), 5.1 (s, 2H, -OCH₂-), 3.9 (s, 3H, -OCH₃). |
| ¹³C NMR (CDCl₃) | Predicted shifts: δ 166 (C=O), 159 (C-OAr), 136 (Ar-C), 132 (Ar-C), 129 (Ar-CH), 128 (Ar-CH), 127 (Ar-CH), 122 (C-Br), 118 (Ar-CH), 114 (Ar-CH), 70 (-OCH₂-), 52 (-OCH₃). |
| Mass Spectrometry | ESI-MS: m/z [M+H]⁺ calculated for C₁₅H₁₄BrO₃⁺: 321.01. |
Note: The predicted NMR shifts are based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary slightly.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no product formation | - Incomplete deprotonation of the phenol.- Inactive benzyl bromide. | - Ensure anhydrous conditions. Use a stronger base like cesium carbonate if necessary.- Check the purity of benzyl bromide; it can degrade over time. Use freshly opened or purified reagent. |
| Presence of unreacted starting material | - Insufficient reaction time or temperature.- Stoichiometry of reagents is off. | - Increase the reaction time and monitor by TLC until the starting material is consumed.- Ensure the correct molar ratios of base and benzyl bromide are used. |
| Formation of multiple byproducts | - Side reactions due to impurities or high temperatures. | - Use purified reagents and anhydrous solvents.- Avoid excessive heating. |
| Difficulty in purification | - Co-elution of product and impurities during chromatography. | - Optimize the solvent system for column chromatography by trying different solvent polarities and ratios. A gradient elution might be necessary.- Consider recrystallization as an alternative or additional purification step if the product is a solid. |
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of Methyl 3-(benzyloxy)-5-bromobenzoate via the Williamson ether synthesis. The procedure is straightforward and utilizes readily available reagents, making it suitable for both academic and industrial research settings. The provided guidelines on reaction execution, purification, and characterization will aid researchers in obtaining this valuable synthetic intermediate in high purity.
References
-
Chem LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Edubirdie. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Chemspace. (n.d.). Methyl 3-(benzyloxy)-5-bromobenzoate. Retrieved from [Link]
-
MDPI. (2024, April 16). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]
Sources
- 1. Methyl 3-bromobenzoate(618-89-3) 1H NMR spectrum [chemicalbook.com]
- 2. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester [mdpi.com]
- 3. rsc.org [rsc.org]
- 4. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Methyl 3-(benzyloxy)benzoate | C15H14O3 | CID 13368031 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of Methyl 3-(benzyloxy)-5-bromobenzoate
Introduction: Synthesizing Substituted Biphenyls with Precision
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1] First reported in 1979 by Akira Suzuki, this palladium-catalyzed reaction has become indispensable in the synthesis of polyolefins, styrenes, and, most notably, substituted biphenyls.[2] Biphenyl scaffolds are prevalent in medicinal chemistry, materials science, and agrochemicals, making the Suzuki-Miyaura coupling a critical tool for drug development professionals and researchers.[3]
This guide provides a detailed examination and a robust protocol for the Suzuki-Miyaura coupling of Methyl 3-(benzyloxy)-5-bromobenzoate. This substrate presents an interesting case, with a moderately electron-withdrawing ester group and an electron-donating benzyloxy group, influencing the reactivity of the aryl bromide. We will delve into the mechanistic underpinnings of the reaction, the rationale behind the selection of catalysts, ligands, bases, and solvents, and provide a step-by-step protocol for its successful execution.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[4][5] The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (in this case, Methyl 3-(benzyloxy)-5-bromobenzoate) to a Pd(0) complex. This step, often the rate-determining one, forms a Pd(II) intermediate.[5][6] The reactivity of the aryl halide is crucial, with the general trend being I > Br > Cl.[7]
-
Transmetalation: In this step, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[8][9]
-
Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments from the palladium center, forming the desired biphenyl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][6]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of Methyl 3-(benzyloxy)-5-bromobenzoate
This protocol provides a reliable starting point for the coupling of Methyl 3-(benzyloxy)-5-bromobenzoate with a generic arylboronic acid. Optimization may be required depending on the specific boronic acid used.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| Methyl 3-(benzyloxy)-5-bromobenzoate | 321.17 | 1.0 | 1.0 |
| Arylboronic Acid | Varies | 1.2 | 1.2 |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 1155.56 | 0.03 | 0.03 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane | - | 5 mL | - |
| Water | - | 1 mL | - |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add Methyl 3-(benzyloxy)-5-bromobenzoate (1.0 mmol, 321 mg), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.03 mmol, 35 mg) to the flask.
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Under the inert atmosphere, add 1,4-dioxane (5 mL) and water (1 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the desired biphenyl product.[10]
Experimental Workflow Diagram
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.
Discussion of Experimental Choices and Optimization
Catalyst and Ligand Selection
The choice of catalyst and ligand is paramount for a successful Suzuki-Miyaura coupling.[11][12]
-
Pd(PPh₃)₄: This is a classic, reliable, and commercially available catalyst that is effective for a wide range of aryl bromides.[13] It is a suitable starting point for the coupling of Methyl 3-(benzyloxy)-5-bromobenzoate.
-
Modern Ligands for Challenging Substrates: For less reactive or sterically hindered partners, more advanced catalyst systems may be necessary. Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, have shown exceptional activity for coupling electron-deficient or sterically hindered aryl halides.[8] If the reaction with Pd(PPh₃)₄ is sluggish, switching to a catalyst system like Pd(OAc)₂ with SPhos or XPhos is a logical next step.
The Role of the Base
The base plays a crucial role in the transmetalation step by activating the boronic acid.[8][9]
-
Inorganic Bases: Potassium carbonate (K₂CO₃) is a commonly used, effective, and economical base. Other options include potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃), which are often more effective for challenging couplings.[8]
-
Base Strength: The choice of base can significantly impact the reaction rate and yield. A screening of different bases may be necessary for optimization.
Solvent System
The solvent system must be capable of dissolving the various components of the reaction and is often a mixture of an organic solvent and water.
-
Common Solvents: 1,4-Dioxane, toluene, and tetrahydrofuran (THF) are frequently used organic solvents.[4] The addition of water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.
-
Aqueous Media: In line with green chemistry principles, Suzuki-Miyaura couplings can often be performed in predominantly aqueous media, which can simplify workup and reduce environmental impact.[10][14]
Troubleshooting and Common Side Reactions
-
Low Yield: If the reaction yield is low, consider increasing the reaction temperature, using a more active catalyst/ligand system, or screening different bases and solvents.
-
Homo-coupling: The formation of biaryl byproducts from the coupling of two molecules of the starting aryl halide or boronic acid can occur. This can sometimes be minimized by the slow addition of one of the coupling partners.[10]
-
Protodeborylation: The cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom, is a common side reaction, especially with heteroaryl boronic acids.[4] Using a slight excess of the boronic acid can help to mitigate this.
Conclusion
The Suzuki-Miyaura coupling of Methyl 3-(benzyloxy)-5-bromobenzoate is a feasible transformation that provides access to a wide range of valuable substituted biphenyl compounds. The protocol provided herein serves as a solid foundation for researchers. A thorough understanding of the reaction mechanism and the roles of the various reagents allows for logical troubleshooting and optimization, ultimately leading to a successful and efficient synthesis.
References
-
Guo-Ping Lu, Karl R. Voigtritter, Chun Cai and Bruce H. Lipshutz. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77, 3700-3703. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Wikipedia. Suzuki reaction. Available at: [Link]
-
Ashok Kumar J, et al. (2011). Suzuki coupling on 4-(3-bromobenzylidene)-3-methyl- 1-phenyl-1H-pyrazol-5(4H)-one. International Journal of Drug Design and Discovery, 2(2). Available at: [Link]
-
ACS Publications. (2003). Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand. Organometallics. Available at: [Link]
-
Alaina E. Hamilton, et al. (2013). An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education. Available at: [Link]
-
Timothy E. Barder, et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Available at: [Link]
-
Organic Chemistry Portal. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Available at: [Link]
-
Chem LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
reposiTUm. (2012). Suzuki Cross Coupling of 4-Bromobenzyl-(1H). Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
PMC. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Available at: [Link]
-
ResearchGate. (2011). Use of the SPhos Ligand to Suppress Racemization in Arylpinacolboronate Ester Suzuki Couplings Involving α-Amino Acids. Synthesis of Biaryl Derivatives of 4-Hydroxyphenylglycine, Tyrosine, and Tryptophan. Available at: [Link]
-
Chem LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
RSC Publishing. (2015). Organic & Biomolecular Chemistry. Available at: [Link]
-
RSC Publishing. . Available at: [Link]
-
Organic Chemistry Portal. Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents. Available at: [Link]
-
ResearchGate. (2013). ChemInform Abstract: An Efficient Method for Sterically Demanding Suzuki-Miyaura Coupling Reactions. Available at: [Link]
-
Andrew G. Myers Research Group. The Suzuki Reaction. Available at: [Link]
-
Organic Chemistry Portal. Miyaura Borylation Reaction. Available at: [Link]
-
Graz University of Technology. (2023). Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. Available at: [Link]
-
SciSpace. (2015). Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran. Available at: [Link]
-
ACS Catalysis. (2021). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. Available at: [Link]
-
ResearchGate. (2022). Pd(PPh3)4 catalyzed Suzuki–Miyaura coupling reaction of aryl bromides... Available at: [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 3. Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Suzuki coupling on 4-(3-bromobenzylidene)-3-methyl- 1-phenyl-1H-pyrazol-5(4H)-one | International Journal of Drug Design and Discovery [ijddd.com]
- 14. pubs.acs.org [pubs.acs.org]
Application Note: Palladium-Catalyzed Cross-Coupling of Methyl 3-(benzyloxy)-5-bromobenzoate
Executive Summary
Methyl 3-(benzyloxy)-5-bromobenzoate (CAS: Analogous structure reference) represents a strategic building block in medicinal chemistry, offering a trifunctional scaffold: an electrophilic aryl bromide for cross-coupling, a methyl ester for further derivatization (e.g., hydrolysis to acid, reduction to alcohol), and a benzyloxy ether serving as a masked phenol.
This guide details optimized protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-couplings. Unlike simple aryl halides, this substrate features a 1,3,5-substitution pattern where the bromide is electronically influenced by the meta-positioned ester (electron-withdrawing) and the meta-positioned ether (electron-donating). This unique electronic environment requires specific catalytic systems to balance oxidative addition rates while preserving the base-sensitive methyl ester.
Substrate Analysis & Strategic Considerations
Structural Electronics
The reactivity of the C-Br bond in Methyl 3-(benzyloxy)-5-bromobenzoate is governed by competing electronic effects:
-
Inductive Effect (-I): Both the ester (C1) and the benzyloxy group (C3) exert inductive electron withdrawal on the aromatic ring, potentially activating the C5-Br bond for oxidative addition.
-
Resonance Effect (+R): The benzyloxy group is a strong resonance donor, but its effect is directed ortho and para. Since the bromide is meta to the ether, it does not benefit from resonance deactivation (which would make it sluggish).
-
Net Result: The substrate behaves as a moderately activated aryl bromide, superior to simple bromobenzene but less reactive than para-nitro bromobenzene.
Chemoselectivity Challenges
-
Ester Hydrolysis: The methyl ester is susceptible to saponification under the basic aqueous conditions often used in Suzuki couplings (e.g., NaOH, KOH). Solution: Use mild carbonate or phosphate bases (K₂CO₃, K₃PO₄).
-
Transesterification: Use of alcoholic solvents (MeOH, EtOH) with alkoxide bases must be avoided. Solution: Use non-nucleophilic solvents (Dioxane, Toluene, DMF).
-
Benzyl Ether Stability: The benzyl group is generally stable under basic coupling conditions but can be cleaved under forcing hydrogenolytic conditions (e.g., Pd/C + H₂). Standard cross-coupling conditions preserve this protecting group.
Protocol 1: Suzuki-Miyaura Cross-Coupling
Objective: Synthesis of biaryl derivatives via C-C bond formation.
Optimized Conditions
-
Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (Robust, air-stable, efficient for sterically undemanding substrates).
-
Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) - bidentate ligand prevents β-hydride elimination and supports the active Pd(0) species.
-
Base: K₂CO₃ (2.0 equiv) or K₃PO₄ (anhydrous for sensitive substrates).
-
Solvent: 1,4-Dioxane/Water (9:1 v/v). The small water content is crucial for the transmetallation step but low enough to minimize ester hydrolysis.
-
Temperature: 80–90 °C.
Step-by-Step Procedure
-
Preparation: Charge a reaction vial equipped with a magnetic stir bar with:
-
Methyl 3-(benzyloxy)-5-bromobenzoate (1.0 equiv, 1.0 mmol, ~321 mg).
-
Aryl Boronic Acid (1.2 equiv).
-
Pd(dppf)Cl₂[1]·CH₂Cl₂ (3 mol%, 0.03 equiv).
-
K₂CO₃ (2.0 equiv, 2.0 mmol).
-
-
Inertion: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen (N₂) or Argon three times.
-
Solvent Addition: Inject degassed 1,4-Dioxane (4.5 mL) and degassed Water (0.5 mL) via syringe.
-
Reaction: Place the vial in a pre-heated block at 85 °C. Stir vigorously (800 rpm) for 4–12 hours.
-
Monitoring: Check by TLC (Hexane/EtOAc) or LC-MS. Look for the disappearance of the bromide (Rt ~ retention time of starting material).
-
-
Work-up:
-
Cool to room temperature.
-
Dilute with Ethyl Acetate (20 mL) and Water (20 mL).
-
Separate phases. Extract aqueous layer with Ethyl Acetate (2 x 10 mL).
-
Wash combined organics with Brine, dry over Na₂SO₄, filter, and concentrate.
-
-
Purification: Flash column chromatography (Silica gel, typically 0-20% EtOAc in Hexanes).
Protocol 2: Buchwald-Hartwig Amination
Objective: Introduction of amine functionality (C-N bond) while preserving the ester.
Optimized Conditions
-
Catalyst: BrettPhos Pd G3 or XPhos Pd G3 (Pre-catalysts ensure rapid activation without induction periods).
-
Base: Cs₂CO₃ (Cesium Carbonate).[2] Critical: Avoid NaOtBu or KOtBu, which will cause immediate ester hydrolysis or transesterification.
-
Solvent: Toluene or 1,4-Dioxane (Anhydrous).
-
Temperature: 80–100 °C.
Step-by-Step Procedure
-
Preparation: In a glovebox or under strict Schlenk technique, charge a vial with:
-
Methyl 3-(benzyloxy)-5-bromobenzoate (1.0 equiv).
-
Amine (1.2 equiv, e.g., Morpholine, Aniline derivative).
-
Cs₂CO₃ (2.0 equiv, anhydrous).
-
BrettPhos Pd G3 (2–5 mol%).
-
-
Solvent Addition: Add anhydrous Toluene (0.2 M concentration relative to bromide).
-
Reaction: Seal and heat to 90 °C for 12–18 hours.
-
Work-up: Filter through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc. Concentrate the filtrate.
-
Purification: Flash chromatography. Note: Amine products may streak on silica; add 1% Triethylamine to the eluent.
Data Summary & Comparison
| Parameter | Suzuki-Miyaura | Buchwald-Hartwig |
| Primary Bond Formed | C-C (Biaryl) | C-N (Aryl amine) |
| Catalyst Preference | Pd(dppf)Cl₂ | BrettPhos Pd G3 / XPhos Pd G3 |
| Base Selection | K₂CO₃ (aq. compatible) | Cs₂CO₃ (Strictly Anhydrous) |
| Critical Risk | Hydrolysis of Methyl Ester | Transesterification by strong alkoxide bases |
| Typical Yield | 85–95% | 70–85% |
Visualizing the Workflow
Reaction Pathway Diagram
The following diagram illustrates the divergent synthetic pathways from the core building block.
Caption: Divergent synthesis pathways for Methyl 3-(benzyloxy)-5-bromobenzoate utilizing Pd-catalyzed cross-coupling.
Mechanistic Cycle (Suzuki Focus)
Understanding the catalytic cycle helps in troubleshooting low yields.
Caption: Simplified Suzuki-Miyaura catalytic cycle. Note: The oxidative addition is generally fast for aryl bromides.
Troubleshooting & Optimization
Problem: Low Conversion
-
Cause: Catalyst deactivation (Pd black formation) or poor oxidative addition.
-
Solution: Switch to a more electron-rich ligand system like SPhos or XPhos . These bulky, electron-rich phosphines accelerate oxidative addition into the deactivated (meta-substituted) C-Br bond.
Problem: Ester Hydrolysis (Acid Formation)
-
Cause: Base concentration too high or temperature too high in aqueous media.
-
Solution:
-
Reduce water ratio (e.g., Dioxane/Water 20:1).
-
Switch to anhydrous conditions: Use K₃PO₄ in Toluene/DMF.
-
Problem: Protodebromination (Reduction of Ar-Br to Ar-H)
-
Cause: β-hydride elimination from alkyl impurities or solvent effects.
-
Solution: Ensure solvents are degassed thoroughly. Use Dioxane instead of alcohols (isopropanol/ethanol) which can act as hydride sources.
References
-
Suzuki-Miyaura Coupling Mechanism & Scope
- Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
-
Buchwald-Hartwig Amination User Guide
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.
-
Base Sensitivity in Ester-Containing Substrates
- Information derived from general protocols for "Methyl 3-bromobenzoate" and "Methyl 5-bromobenzofuran-2-carboxyl
-
(General synthesis of methyl bromobenzoates).
-
Catalyst Selection (BrettPhos/XPhos)
- Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
Sources
Application Note: Chemoselective Hydrolysis of Methyl 3-(benzyloxy)-5-bromobenzoate
Abstract & Scope
This Application Note details the procedure for the chemoselective ester hydrolysis of Methyl 3-(benzyloxy)-5-bromobenzoate to its corresponding carboxylic acid, 3-(benzyloxy)-5-bromobenzoic acid .
This substrate presents a specific challenge in medicinal chemistry: it contains three distinct functional groups—a methyl ester, an aryl bromide, and a benzyl ether. The objective is to cleave the ester (hydrolysis) while retaining the aryl bromide (susceptible to metal-halogen exchange or nucleophilic aromatic substitution under harsh conditions) and the benzyl ether (susceptible to hydrogenolysis or strong Lewis acids).
The protocol defined below utilizes a Lithium Hydroxide (LiOH) mediated saponification in a ternary solvent system, offering superior solubility and mild conditions compared to traditional harsh alkaline refluxes.
Chemical Strategy & Mechanism[1][2][3]
Structural Considerations
-
Methyl Ester (Target): The electrophilic carbonyl carbon is the site of nucleophilic attack by the hydroxide ion.
-
Benzyl Ether (Protecting Group): Stable under basic aqueous conditions (
). Must be protected from strong acids during workup (avoid boiling concentrated HCl) and hydrogenation conditions. -
Aryl Bromide (Functional Handle): Generally stable to aqueous base at temperatures
. Serves as a critical handle for downstream Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.
Reaction Mechanism (B 2)
The reaction proceeds via the standard base-catalyzed acyl-oxygen cleavage mechanism. The hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate, which collapses to expel the methoxide leaving group.
Figure 1: Mechanistic pathway for the saponification of the methyl ester. The reaction is driven to completion by the irreversible deprotonation of the carboxylic acid by the leaving methoxide/hydroxide.
Materials & Equipment
Reagents
| Reagent | Grade | Role |
| Methyl 3-(benzyloxy)-5-bromobenzoate | >97% HPLC | Starting Material |
| Lithium Hydroxide Monohydrate ( | Reagent Grade | Hydrolysis Base |
| Tetrahydrofuran (THF) | HPLC Grade | Co-solvent (Solubilizer) |
| Methanol (MeOH) | HPLC Grade | Co-solvent (Miscibility) |
| Water ( | Deionized | Solvent |
| Hydrochloric Acid (1N HCl) | Aqueous | Workup (Protonation) |
Equipment
-
Magnetic stirrer with temperature control.
-
Round-bottom flask (sized 5x reaction volume).
-
pH meter or broad-range pH strips (0-14).
-
Vacuum filtration setup (Buchner funnel).
Experimental Protocol
Preparation of Solvent System
The lipophilicity of the benzyl and bromo groups renders this substrate insoluble in pure water or pure methanol. A ternary solvent system is critical for reaction kinetics.
-
Recommended Ratio: THF : MeOH :
(3 : 1 : 1). -
Rationale: THF dissolves the organic substrate; Water carries the LiOH; Methanol acts as a phase-transfer bridge to create a homogeneous single phase.
Step-by-Step Procedure
Figure 2: Operational workflow for the hydrolysis and isolation of the target acid.
Step 1: Dissolution[1][2]
-
Charge a round-bottom flask with Methyl 3-(benzyloxy)-5-bromobenzoate (1.0 equiv).
-
Add THF (3 volumes) and Methanol (1 volume). Stir until fully dissolved.
Step 2: Saponification[3]
-
Dissolve LiOH
(2.0 - 3.0 equiv) in Water (1 volume). -
Add the aqueous LiOH solution dropwise to the stirring organic solution.
-
Observation: The solution may become slightly turbid initially but should clarify as the reaction proceeds.
-
Stir vigorously at Room Temperature (20-25°C) .
-
Monitoring: Check via TLC (Hexane/EtOAc 3:1) or LC-MS after 2 hours.
-
Note: If conversion is
after 4 hours, warm the mixture to 45-50°C . Do not exceed 60°C to prevent potential ether cleavage or bromide instability.
-
Step 3: Workup and Isolation
-
Concentration: Once complete, concentrate the reaction mixture under reduced pressure (Rotavap) to remove THF and Methanol. Do not distill to dryness; leave the aqueous slurry.
-
Dilution: Add water (approx. 5 volumes) to the residue to ensure the lithium salt is fully dissolved.
-
Washing (Optional but Recommended): Wash the aqueous basic layer with a small amount of Diethyl Ether or Ethyl Acetate to remove any unreacted neutral organic impurities (e.g., benzyl bromide traces or unreacted ester). Discard the organic wash.
-
Acidification: Cool the aqueous phase to 0-5°C in an ice bath. Slowly add 1N HCl while stirring until the pH reaches 2–3 .
-
Critical: The product, 3-(benzyloxy)-5-bromobenzoic acid, should precipitate as a white to off-white solid.
-
-
Filtration: Collect the solid via vacuum filtration.[4] Wash the filter cake with cold water (
) to remove residual lithium salts and HCl. -
Drying: Dry the solid in a vacuum oven at 40°C overnight.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Incomplete Conversion | Substrate insolubility | Increase THF ratio. Ensure rapid stirring. Warm to 45°C. |
| Precipitate is Oily | Impurities or low melting point | Extract the acidified aqueous layer with EtOAc instead of filtering. Dry ( |
| Benzyl Ether Cleavage | Acid too strong/hot | Ensure acidification is done cold. Do not use conc. HCl; use 1N or 2N HCl. |
| Low Yield | Product remaining in water | The acid may have slight water solubility. Saturate the aqueous phase with NaCl (brine) before extraction. |
Analytical Validation Criteria
To ensure the protocol was successful, the isolated solid must meet these criteria:
-
1H NMR (DMSO-d6): Disappearance of the methyl singlet (
ppm). Presence of the carboxylic acid proton (broad singlet, ppm). Retention of the benzylic methylene ( ppm). -
Purity: >95% by HPLC (254 nm).
-
Appearance: White to pale cream powder.
References
-
General Saponification Protocols
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Common Organic Chemistry. (n.d.). Ester to Acid - Common Conditions. Retrieved from
-
Specific Substrate Analogs (Benzyl/Bromo Benzoates)
-
Mori, M., et al. (2024).[5] Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI Molbank. (Describes hydrolysis of 3,5-disubstituted benzyl ether benzoates using NaOH/MeOH/Water). Retrieved from
-
Organic Chemistry Portal. (n.d.). Benzoic Acid Esters, Benzoates.[6] (Stability data for benzoates and benzyl ethers). Retrieved from
-
-
Stability of Benzyl Ethers
-
Greene, T. W., & Wuts, P. G. M.[6] Protective Groups in Organic Synthesis. Wiley-Interscience. (Confirming stability of benzyl ethers to basic hydrolysis conditions).
-
Sources
Scalable synthesis of Methyl 3-(benzyloxy)-5-bromobenzoate
An Application Note and Protocol for the Scalable Synthesis of Methyl 3-(benzyloxy)-5-bromobenzoate
Authored by: A Senior Application Scientist
Abstract
Methyl 3-(benzyloxy)-5-bromobenzoate is a key intermediate in the synthesis of various high-value molecules, particularly in the fields of medicinal chemistry and materials science. Its structure provides a versatile scaffold for further chemical modification. This document presents a detailed, scalable, and robust protocol for the synthesis of Methyl 3-(benzyloxy)-5-bromobenzoate via the Williamson ether synthesis. The methodology emphasizes safety, efficiency, and high yield, making it suitable for both academic research and industrial drug development applications. We provide in-depth explanations for experimental choices, a step-by-step protocol, data visualization, and a troubleshooting guide to ensure reliable and reproducible results.
Introduction and Scientific Rationale
The synthesis of aryl ethers is a cornerstone of modern organic chemistry. The target molecule, Methyl 3-(benzyloxy)-5-bromobenzoate, is synthesized by forming an ether linkage between the phenolic hydroxyl group of Methyl 3-hydroxy-5-bromobenzoate and a benzyl group. The Williamson ether synthesis is the most direct and widely adopted method for this transformation due to its reliability and broad substrate scope.[1][2]
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] This involves the deprotonation of the weakly acidic phenolic hydroxyl group by a suitable base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide leaving group to form the desired benzyl ether product.
Choice of Reagents and Conditions:
-
Starting Material: Methyl 3-hydroxy-5-bromobenzoate is a commercially available and stable solid, making it an ideal starting point.
-
Benzylating Agent: Benzyl bromide is chosen over benzyl chloride due to the higher reactivity of bromide as a leaving group, which facilitates the SN2 reaction and typically leads to shorter reaction times and higher yields.[2]
-
Base: Potassium carbonate (K₂CO₃) is selected as the base. It is a cost-effective, non-hygroscopic, and moderately strong base, making it ideal for scalable synthesis. It is strong enough to deprotonate the phenol but mild enough to minimize potential side reactions.[3]
-
Solvent: Acetone is an excellent solvent for this reaction. It is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 mechanism without interfering with the nucleophile.[1] Its relatively low boiling point (56 °C) simplifies its removal during the workup phase.
Reaction Scheme and Mechanism
The overall transformation is depicted below:
Scheme 1: Synthesis of Methyl 3-(benzyloxy)-5-bromobenzoate
Methyl 3-hydroxy-5-bromobenzoate reacts with Benzyl Bromide in the presence of Potassium Carbonate in Acetone to yield Methyl 3-(benzyloxy)-5-bromobenzoate.
The mechanism involves two key steps, which are visualized in the diagram below.
Caption: Simplified reaction mechanism for the Williamson ether synthesis.
Detailed Experimental Protocol
This protocol is designed for a scalable synthesis and includes critical safety information.
Materials and Equipment
| Reagent/Material | Molecular Weight ( g/mol ) | Molar Eq. | Purity | Notes |
| Methyl 3-hydroxy-5-bromobenzoate | 231.04 | 1.0 | ≥98% | Starting Material |
| Benzyl Bromide (BnBr) | 171.04 | 1.2 | ≥99% | Lachrymator, Corrosive [4][5] |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 2.5 | ≥99% | Must be anhydrous |
| Acetone, ACS Grade | 58.08 | - | ≥99.5% | Solvent |
| Ethyl Acetate (EtOAc) | 88.11 | - | - | For extraction |
| Hexanes | - | - | - | For recrystallization |
| Brine (Saturated NaCl solution) | - | - | - | For workup |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | - | Drying agent |
Equipment:
-
Round-bottom flask (sized appropriately for the scale)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Critical Safety Precautions
-
Benzyl Bromide is a potent lachrymator and is corrosive. It must be handled exclusively in a well-ventilated chemical fume hood.[4][6]
-
Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is acceptable for incidental contact, but heavier gloves like neoprene or butyl rubber are recommended for extensive handling), and chemical splash goggles.[5][6]
-
An emergency eyewash station and safety shower must be readily accessible.[6]
-
Avoid inhalation of vapors and any contact with skin or eyes.[4] In case of skin contact, immediately wash the affected area with copious amounts of water.[7]
-
Quench any residual benzyl bromide in glassware with a solution of sodium bicarbonate before washing.
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add Methyl 3-hydroxy-5-bromobenzoate (1.0 eq.), anhydrous potassium carbonate (2.5 eq.), and acetone (approx. 10 mL per gram of starting material).
-
Reagent Addition: While stirring the suspension at room temperature, slowly add benzyl bromide (1.2 eq.) to the flask using a syringe or dropping funnel.
-
Reaction Execution: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 55-60 °C) using a heating mantle. Maintain a gentle reflux with vigorous stirring.
-
Monitoring Progress: The reaction can be monitored by Thin Layer Chromatography (TLC) using a solvent system such as 4:1 Hexanes:Ethyl Acetate. The reaction is typically complete within 4-6 hours.
-
Workup - Quenching and Filtration: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium salts using a Büchner funnel and wash the filter cake with a small amount of fresh acetone.
-
Workup - Solvent Removal: Combine the filtrate and the acetone washings and concentrate the solution under reduced pressure using a rotary evaporator to obtain a crude oil or solid residue.
-
Workup - Liquid-Liquid Extraction: Dissolve the crude residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with water (2x) and then with brine (1x). This removes any remaining inorganic salts and water-soluble impurities.
-
Drying and Final Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter off the drying agent, and concentrate the filtrate on a rotary evaporator to yield the crude product.
Purification and Characterization
-
Purification: The crude product can be purified by recrystallization. Dissolve the crude solid in a minimal amount of hot ethyl acetate and then add hexanes until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the pure crystals by vacuum filtration.
-
Yield: A typical yield for this reaction is in the range of 85-95%.
-
Characterization: The identity and purity of the final product, Methyl 3-(benzyloxy)-5-bromobenzoate, should be confirmed by analytical techniques.
-
Appearance: White to off-white solid.
-
¹H NMR (CDCl₃, 400 MHz): δ 7.69 (t, J = 1.5 Hz, 1H), 7.55 (t, J = 2.2 Hz, 1H), 7.45 – 7.32 (m, 5H), 7.28 (t, J = 2.0 Hz, 1H), 5.09 (s, 2H), 3.91 (s, 3H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 165.8, 158.9, 136.2, 133.3, 128.8, 128.4, 127.6, 126.1, 122.5, 120.2, 70.4, 52.5.
-
Scalable Synthesis Workflow
The following diagram illustrates the logical flow of the entire synthesis process, from preparation to final analysis, designed for clarity and reproducibility in a research or production setting.
Caption: End-to-end workflow for the synthesis of Methyl 3-(benzyloxy)-5-bromobenzoate.
Troubleshooting and Optimization
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient reaction time or temperature. 2. Inactive base (K₂CO₃ absorbed moisture). 3. Decomposed benzyl bromide. | 1. Extend reflux time and monitor by TLC. 2. Use freshly opened or dried anhydrous K₂CO₃. 3. Use fresh, pure benzyl bromide. |
| Low Yield | 1. Incomplete reaction. 2. Loss of product during workup or recrystallization. | 1. See above. 2. Ensure efficient extraction; be careful not to use excessive solvent during recrystallization. |
| Presence of Byproducts | C-alkylation of the phenol ring (uncommon under these conditions but possible). | This is minimized by the chosen conditions. If observed, purification by column chromatography may be necessary.[1] |
Conclusion
The protocol detailed herein provides a reliable, efficient, and scalable method for the synthesis of Methyl 3-(benzyloxy)-5-bromobenzoate. By employing the Williamson ether synthesis with carefully selected reagents and conditions, this procedure delivers the target compound in high yield and purity. The emphasis on safety, detailed procedural steps, and troubleshooting guidance makes this application note a valuable resource for researchers and professionals in organic synthesis and drug development.
References
- Vertex AI Search. (2013, March 19).
- Synquest Labs.
- New Jersey Department of Health. (2000, December). Hazard Summary: Benzyl Bromide.
- National Oceanic and Atmospheric Administration (NOAA). CAMEO Chemicals: Benzyl bromide.
- Thermo Fisher Scientific.
- Study.com.
- Benchchem. An In-depth Technical Guide to Methyl 3-(bromomethyl)
- Benchchem. Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds.
- Indian Academy of Sciences.
- ResearchGate. (2007, November).
- Chem-Station.
- ACS Publications. (2001, August 17).
- MDPI. (2024, April 16). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester.
Sources
Application Note: Strategic Functionalization of Methyl 3-(benzyloxy)-5-bromobenzoate
Introduction: The Strategic Value of a Versatile Scaffold
In the landscape of medicinal chemistry and drug development, the strategic modification of molecular scaffolds is paramount to achieving desired pharmacological profiles. Methyl 3-(benzyloxy)-5-bromobenzoate is a key building block, offering a synthetically versatile platform for generating diverse compound libraries. The benzoate moiety is a common feature in pharmaceuticals, contributing to binding interactions and favorable pharmacokinetic properties.[1][2][3] The true power of this scaffold, however, lies in the C-Br bond at the 5-position. This aryl bromide serves as a crucial synthetic handle for a variety of powerful, palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of functional groups and structural motifs.[4]
This application note provides a detailed guide for researchers on the strategic functionalization of methyl 3-(benzyloxy)-5-bromobenzoate. We will delve into the mechanistic underpinnings and provide field-proven protocols for three cornerstone transformations: Suzuki-Miyaura coupling for C-C bond formation, Buchwald-Hartwig amination for C-N bond formation, and Sonogashira coupling for C-C triple bond formation.
Core Chemistry: Palladium-Catalyzed Cross-Coupling
The functionalization of aryl halides has been revolutionized by palladium-catalyzed cross-coupling reactions, a field of chemistry recognized with the 2010 Nobel Prize in Chemistry.[5] These reactions share a common mechanistic framework, a catalytic cycle involving a palladium center that oscillates between Pd(0) and Pd(II) oxidation states. The efficiency and substrate scope of these reactions are profoundly influenced by the choice of phosphine ligands, which modulate the steric and electronic properties of the palladium catalyst.[6][7][8]
Rationale for Ligand Selection: Bulky and electron-rich phosphine ligands are often essential.[6][7] They promote the formation of highly reactive, monoligated Pd(0) species, which are crucial for the initial oxidative addition step with the aryl bromide.[8] Furthermore, these ligands accelerate the final reductive elimination step, which releases the desired product and regenerates the active Pd(0) catalyst.[6]
Below is a generalized workflow for the functionalization and subsequent analysis of methyl 3-(benzyloxy)-5-bromobenzoate.
Caption: General experimental workflow for cross-coupling reactions.
Application I: Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is one of the most widely used methods for constructing biaryl structures, which are prevalent in pharmaceuticals.[5][6] The reaction couples the aryl bromide with a boronic acid or boronate ester in the presence of a base.[9]
Mechanism Overview
The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) complex. This is followed by transmetalation, where the organic group from the boronic acid (activated by the base) is transferred to the palladium center. The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.[10]
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Protocol: Synthesis of Methyl 3-(benzyloxy)-5-phenylbenzoate
This protocol describes the coupling of methyl 3-(benzyloxy)-5-bromobenzoate with phenylboronic acid.
Materials:
-
Methyl 3-(benzyloxy)-5-bromobenzoate
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate tribasic (K₃PO₄)
-
Toluene
-
Water
Procedure:
-
To an oven-dried reaction vessel, add methyl 3-(benzyloxy)-5-bromobenzoate (1.0 equiv), phenylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
Add the palladium catalyst precursor, Pd(OAc)₂ (0.02 equiv), and the SPhos ligand (0.04 equiv).
-
Seal the vessel with a septum and purge with nitrogen or argon for 15 minutes.
-
Add degassed toluene and degassed water to form a 10:1 mixture (0.1 M concentration relative to the aryl bromide).
-
Place the reaction mixture in a preheated oil bath at 100 °C.
-
Stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Key Parameters & Optimization
| Parameter | Recommended | Rationale & Scientist's Note |
| Catalyst/Ligand | Pd(OAc)₂ / SPhos | SPhos is a bulky, electron-rich biaryl phosphine ligand that is highly effective for coupling sterically demanding substrates and can stabilize the key monoligated palladium species.[6] |
| Base | K₃PO₄ | A moderately strong base that is effective in promoting transmetalation without causing significant hydrolysis of the ester group. |
| Solvent | Toluene/Water | The biphasic system helps to dissolve both the organic substrates and the inorganic base, facilitating the reaction. Degassing is critical to prevent oxidation of the Pd(0) catalyst. |
| Temperature | 80-110 °C | Sufficient thermal energy is required to drive the catalytic cycle, particularly the reductive elimination step. |
Application II: Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of anilines, which are crucial pharmacophores.[11][12] This reaction has become one of the most frequently used transformations in medicinal chemistry.[13]
Mechanism Overview
Similar to the Suzuki coupling, the cycle involves oxidative addition of the aryl bromide to Pd(0). The amine then coordinates to the palladium(II) complex. A strong base deprotonates the coordinated amine, forming a palladium amide complex. Reductive elimination from this complex yields the desired aryl amine product and regenerates the Pd(0) catalyst.[12][14]
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Protocol: Synthesis of Methyl 3-(benzyloxy)-5-(phenylamino)benzoate
This protocol details the coupling of the title compound with aniline.
Materials:
-
Methyl 3-(benzyloxy)-5-bromobenzoate
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.015 equiv) and XPhos (0.04 equiv) to an oven-dried reaction vessel.
-
Add sodium tert-butoxide (1.4 equiv).
-
Add methyl 3-(benzyloxy)-5-bromobenzoate (1.0 equiv).
-
Seal the vessel, remove from the glovebox, and add anhydrous, degassed toluene via syringe, followed by aniline (1.2 equiv).
-
Place the reaction mixture in a preheated oil bath at 100 °C.
-
Stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling, quench the reaction by adding saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate.
-
Purify the residue by flash column chromatography.
Key Parameters & Optimization
| Parameter | Recommended | Rationale & Scientist's Note |
| Catalyst/Ligand | Pd₂(dba)₃ / XPhos | XPhos is another highly effective bulky biaryl phosphine ligand, often providing superior results for C-N coupling.[15] Using a Pd(0) source like Pd₂(dba)₃ avoids the need for an in-situ reduction step. |
| Base | NaOtBu | A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide is standard, but other bases like LHMDS or K₂CO₃ may be used for sensitive substrates. |
| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are crucial to prevent quenching of the strong base and interference with the catalytic cycle. Rigorous degassing is mandatory. |
| Atmosphere | Inert (N₂ or Ar) | The Pd(0) catalyst and the phosphine ligand are sensitive to oxidation. All manipulations should be performed under an inert atmosphere. |
Application III: Sonogashira Coupling (C-C Alkyne Formation)
The Sonogashira reaction creates a C(sp²)-C(sp) bond by coupling an aryl halide with a terminal alkyne.[16][17] This reaction is invaluable for introducing linear alkyne linkers, common in materials science and as precursors for more complex heterocyclic structures in drug discovery.[16]
Mechanism Overview
The modern Sonogashira coupling involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide to Pd(0) occurs. In the copper cycle, the terminal alkyne reacts with a Cu(I) salt to form a copper acetylide intermediate. Transmetalation of the acetylide group from copper to the palladium(II) complex, followed by reductive elimination, yields the arylalkyne product.[18] Copper-free versions are also widely used to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts.[19][20]
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
Protocol: Synthesis of Methyl 3-(benzyloxy)-5-(phenylethynyl)benzoate
This protocol uses a standard copper co-catalyzed system.
Materials:
-
Methyl 3-(benzyloxy)-5-bromobenzoate
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
Procedure:
-
To a reaction vessel, add methyl 3-(benzyloxy)-5-bromobenzoate (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.05 equiv).
-
Seal the vessel and purge with an inert gas.
-
Add anhydrous THF and anhydrous triethylamine (2.5 equiv) via syringe.
-
Add phenylacetylene (1.1 equiv) dropwise at room temperature.
-
Stir the reaction at room temperature for 8-12 hours, or until TLC/LC-MS indicates consumption of the starting material. Gentle heating (40-50 °C) may be required for less reactive substrates.
-
Once complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and filter through a pad of celite to remove catalyst residues.
-
Wash the filtrate with water and brine, dry over sodium sulfate, and concentrate.
-
Purify by flash column chromatography.
Key Parameters & Optimization
| Parameter | Recommended | Rationale & Scientist's Note |
| Catalyst | PdCl₂(PPh₃)₂ / CuI | This is a classic, reliable catalyst system. The Pd(II) is reduced in situ to the active Pd(0) species. CuI is the co-catalyst essential for activating the alkyne.[16] |
| Base | Triethylamine (Et₃N) | The amine base serves two purposes: it neutralizes the HBr byproduct formed and acts as a solvent. It must be anhydrous.[16] |
| Solvent | THF, DMF | A polar aprotic solvent is typically used to ensure solubility of all components. |
| Temperature | Room Temp to 50 °C | Sonogashira couplings are often run under mild conditions, which is a key advantage of the method.[16] |
Conclusion
Methyl 3-(benzyloxy)-5-bromobenzoate is a highly valuable and adaptable starting material for drug discovery programs. The palladium-catalyzed cross-coupling reactions detailed in this note—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—provide reliable and versatile methods for transforming the aryl bromide into diverse structures with C-C, C-N, and C-C triple bonds. By understanding the underlying mechanisms and carefully controlling key reaction parameters, researchers can efficiently generate novel compound libraries for biological screening and lead optimization.
References
- Buchwald, S. L., & Hartwig, J. F. (2011). Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide. Chemical Science, 2(1), 27–50.
-
Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
Reddit. (2017). Why are phosphine ligands and palladium very common pairs in coupling reactions?. [Link]
-
Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
ResearchGate. (2025). ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. [Link]
- Anderson, K. W., et al. (2014). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides.
-
Organic Synthesis. Buchwald-Hartwig Coupling. [Link]
-
Royal Society of Chemistry. (2025). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. [Link]
-
ACS Publications. (2022). General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis. [Link]
-
ACS Publications. (2017). Copper-Mediated C–X Functionalization of Aryl Halides. [Link]
-
ACS Publications. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. [Link]
-
Organic Chemistry Portal. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]
-
SciSpace. (2009). Palladium-catalyzed cyanation reaction of aryl halides using K4[Fe(CN)6] as non-toxic. [Link]
-
The Reaction Monitor. (2008). Copper-free Sonogashira coupling. [Link]
-
MDPI. (2023). Functionalization of Carbon Nanotubes Surface by Aryl Groups: A Review. [Link]
-
ACS Publications. (2011). A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. [Link]
-
Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
ResearchGate. (2025). Palladium-Catalyzed C-H Functionalization of Heteroarenes with Aryl Bromides and Chlorides. [Link]
-
ChemHelpASAP. (2020). Suzuki cross-coupling reaction. [Link]
-
Academia.edu. Suzuki cross-coupling reaction of aryl halides with arylboronic acids catalysed by Pd(II)-NaY zeolite. [Link]
-
ACS Publications. (2021). C–H Bond Functionalization of (Hetero)aryl Bromide Enabled Synthesis of Brominated Biaryl Compounds. [Link]
-
ACS Publications. (2020). Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-apoptotic Mcl-1 and Bfl-1 Proteins. [Link]
-
HealthyChemical. (2024). Sodium Benzoate's Role and Applications in Modern Pharmaceutical Formulations. [Link]
-
MDPI. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]
-
HealthyChemical. Applications of Pharmaceutical-grade Sodium Benzoate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sodium Benzoate's Role and Applications in Modern Pharmaceutical Formulations [tengerchemical.com]
- 3. Applications of Pharmaceutical-grade Sodium Benzoate: Pharmaceutical Preparations, Pharmaceutical Synthetic Intermediates, Pharmaceutical Excipients – healthychemical [healthychemical.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Lab Reporter [fishersci.se]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 15. organic-synthesis.com [organic-synthesis.com]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 20. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
High-Fidelity Preparation of Methyl 3-hydroxy-5-bromobenzoate: Chemoselective Debenzylation Protocol
Application Note: AN-SYN-2026-04
Executive Summary
The preparation of Methyl 3-hydroxy-5-bromobenzoate from its benzyl-protected precursor (Methyl 3-(benzyloxy)-5-bromobenzoate ) presents a classic chemoselectivity paradox in organic synthesis. Standard hydrogenolysis (H₂/Pd-C) poses a high risk of hydrodehalogenation (cleavage of the C-Br bond), resulting in the loss of the halogen motif essential for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura).
This Application Note details a robust, field-proven protocol using Boron Tribromide (
Mechanistic Insight & Strategy
The Chemoselectivity Challenge
The target transformation requires the cleavage of a C(
-
The C(
)-Br bond (susceptible to Pd-catalyzed reduction). -
The C(
)-COOMe ester linkage (susceptible to acid hydrolysis or Lewis acid-mediated cleavage).
The Solution: Lewis Acid-Mediated Cleavage
While catalytic hydrogenation is the standard for debenzylation, it is statistically unfavorable here due to the competing rate of oxidative addition of Palladium into the C-Br bond.
We utilize Boron Tribromide (
Critical Process Parameter (CPP): Temperature control is vital. At
Reaction Scheme
Figure 1: Reaction pathway highlighting the intermediate borate complex formation and subsequent methanolysis to yield the target phenol.
Materials & Equipment
| Reagent / Material | Grade/Spec | Hazard Note |
| Methyl 3-(benzyloxy)-5-bromobenzoate | >98% HPLC | Starting Material |
| Boron Tribromide ( | 1.0 M in DCM | Corrosive, Water Reactive. Liberates HBr fumes. |
| Dichloromethane (DCM) | Anhydrous (<50 ppm | Solvent |
| Methanol (MeOH) | HPLC Grade | Quenching Agent |
| Sodium Bicarbonate ( | Saturated Aqueous | Neutralization |
Safety Precaution:
Experimental Protocol
Phase 1: Setup and Addition
-
Preparation: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a rubber septum. Flame-dry the flask under vacuum and backfill with Nitrogen (
) three times. -
Solvation: Dissolve 1.00 g (3.11 mmol) of Methyl 3-(benzyloxy)-5-bromobenzoate in 15 mL of anhydrous DCM.
-
Cooling: Submerge the reaction flask in a dry ice/acetone bath to reach
. Allow to equilibrate for 10 minutes. -
Reagent Addition: Using a glass syringe (plastic degrades), slowly add 3.7 mL (3.73 mmol, 1.2 eq) of
(1.0 M in DCM) dropwise over 10 minutes.-
Observation: The solution may turn yellow or light brown.
-
-
Reaction: Stir at
for 30 minutes. Then, replace the cooling bath with an ice-water bath ( ) and stir for an additional 1-2 hours.-
IPC (In-Process Control): Monitor by TLC (Hexane/EtOAc 4:1). The starting material (
) should disappear, and a more polar spot ( ) should appear.
-
Phase 2: Quenching and Isolation[2]
-
Quench: While still at
, very carefully add 5 mL of Methanol dropwise.-
Note: This step is exothermic and evolves HBr gas.[1] The methanol serves two purposes: it quenches unreacted
and breaks down the boron-phenol complex. Crucially, if any ester hydrolysis occurred, the methanol helps reform the methyl ester.
-
-
Workup: Dilute the mixture with 20 mL DCM and wash with 20 mL of saturated aqueous
. -
Extraction: Extract the aqueous layer once more with 10 mL DCM. Combine organic layers.
-
Drying: Dry the combined organics over anhydrous
, filter, and concentrate under reduced pressure.
Phase 3: Purification
-
Flash Chromatography: Purify the crude residue using silica gel chromatography.
-
Gradient: 0%
20% EtOAc in Hexanes.
-
-
Yield Expectation: 85-92% as a white to off-white solid.
Process Workflow
Figure 2: Step-by-step operational workflow for the debenzylation process.
Quality Control & Validation
To ensure the integrity of the product, the following analytical signatures must be verified:
| Method | Expected Signal | Interpretation |
| 1H NMR ( | Loss of multiplet at | Removal of Benzyl aromatic ring. |
| 1H NMR ( | Loss of singlet at | Removal of Benzylic |
| 1H NMR ( | Broad singlet at | Appearance of Phenolic -OH. |
| 1H NMR ( | Singlet retained at | Confirmation of Methyl Ester retention. |
| LC-MS | M-H or M+H peak matching MW ~231 | Confirmation of Bromine isotope pattern (1:1 ratio). |
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Loss of Methyl Ester (Formation of Acid) | Reaction temp too high or quench with water instead of MeOH. | Keep reaction |
| Incomplete Reaction | Old | |
| Debromination | Contamination (if using Pd methods). | Ensure no cross-contamination if using hydrogenation glassware. Stick to |
| Low Yield | Product lost in aqueous layer during workup. | Phenols can be slightly acidic/water-soluble at high pH. Do not make the aqueous wash too basic (pH > 10). Keep pH ~8. |
References
-
McOmie, J. F. W., & West, D. E. (1969). 3,3'-Dihydroxybiphenyl.[3] Organic Syntheses, 49, 50. (Standard protocol for BBr3 ether cleavage).
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
BenchChem Technical Support. (2025). Methyl 5-bromo-3-hydroxy-2-methylbenzoate Synthesis Protocols.
-
Punna, S., Meunier, S., & Finn, M. G. (2004).[1] A Hierarchy of Aryloxide Deprotection by Boron Tribromide. The Journal of Organic Chemistry. (Mechanistic insight into selectivity).
Sources
Troubleshooting & Optimization
Troubleshooting low conversion rates with Methyl 3-(benzyloxy)-5-bromobenzoate
Subject: Troubleshooting Low Conversion Rates in Cross-Coupling Reactions Ticket ID: T-MBBB-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)
Executive Summary
You are likely encountering difficulties converting Methyl 3-(benzyloxy)-5-bromobenzoate (hereafter MBBB ) in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira).
While the aryl bromide moiety is a standard electrophile, this scaffold presents a "push-pull" electronic conflict. The methyl ester (electron-withdrawing) activates the ring for oxidative addition, but the benzyloxy group (electron-donating) partially deactivates it and adds steric bulk. Furthermore, the methyl ester is highly susceptible to competitive hydrolysis (saponification) under standard aqueous-basic coupling conditions, which is the most common cause of "low conversion" (where the starting material is consumed but the desired product is not formed).
This guide provides a root-cause analysis and actionable protocols to restore reaction efficiency.
Part 1: Diagnostic Triage
Before altering your protocol, identify the specific failure mode using this decision matrix.
Figure 1: Diagnostic decision tree for isolating the cause of low conversion.
Part 2: Troubleshooting Protocols
Issue A: The "Saponification Trap" (Hydrolysis)
Symptom: Starting material disappears, but the desired coupled product yield is low. LCMS shows a peak corresponding to the carboxylic acid (Mass = Starting Mass - 14).
Cause: Standard Suzuki conditions often use aqueous bases (
Protocol Fix: The Anhydrous "Dumbar" Switch Switch to a base system that does not require water solubility or provides a "slow release" of active base.
| Parameter | Standard (Avoid) | Recommended (Use) | Mechanism of Improvement |
| Base | Low solubility in organic solvents limits hydroxide concentration, preventing ester hydrolysis. | ||
| Solvent | MeOH, EtOH, DMF/H2O | Toluene, 1,4-Dioxane, THF | Non-protic solvents prevent transesterification. |
| Additives | None | 1-2 eq. Water (Strictly controlled) | Boronic acids need some water to activate. Add exactly 2-5 equivalents, not a bulk solvent ratio. |
Step-by-Step Anhydrous Protocol:
-
Charge reaction vessel with MBBB (1.0 eq), Boronic Acid (1.2 eq), and
(fine powder, 3.0 eq). -
Add Pd catalyst (e.g.,
, 5 mol%). -
Evacuate and backfill with Nitrogen (x3).
-
Add anhydrous 1,4-Dioxane (0.2 M concentration).
-
Crucial Step: Add exactly 5 equivalents of degassed water via syringe.
-
Heat to 80°C.
Issue B: Stalled Reaction (Oxidative Addition Failure)
Symptom: Starting material remains unchanged even after 24 hours. No side products formed.
Cause: The benzyloxy group at the 3-position is electron-donating. While the ester activates the ring, the net electronic nature is only moderately electron-deficient. Standard
Protocol Fix: Ligand Acceleration Switch to electron-rich, bulky phosphine ligands (Buchwald Ligands) or N-Heterocyclic Carbenes (NHCs) to facilitate oxidative addition.
Recommended Catalyst Systems:
-
XPhos Pd G2 (or G3/G4): The gold standard for deactivated aryl bromides. The bulky biaryl ligand protects the active Pd(0) species and accelerates insertion.
- + SPhos: Excellent for sterically hindered couplings (if your coupling partner is bulky).
-
PEPPSI-IPr: An NHC-stabilized catalyst that is extremely robust and air-stable.
Self-Validating Check:
-
If the reaction mixture turns black (Pd metal precipitation) within 1 hour, your ligand is insufficient to stabilize the Pd. Switch to XPhos or SPhos.
-
If the mixture remains orange/red but no reaction occurs, increase temperature to 100°C (if ester stability permits) or switch to a high-boiling solvent like Toluene.
Issue C: Transesterification
Symptom: You isolate a product where the methyl ester has become an ethyl or isopropyl ester. Cause: Using ethanol or isopropanol as a co-solvent with basic conditions. Fix: strictly avoid alcoholic solvents. If solubility is an issue, use n-Butanol (slower to react) or switch to DMF/DMAc .
Part 3: Advanced Optimization (The "Nuclear" Option)
If the methyl ester is simply too unstable for your required coupling conditions (e.g., you need strong base for a difficult partner), you must alter the synthetic route.
Strategy: The "Late-Stage" Esterification
-
Hydrolyze first: Saponify MBBB to the carboxylic acid intentionally (
, THF/H2O). -
Protect: Convert the acid to a tert-butyl ester (using reaction with Boc-anhydride or isobutylene). The t-butyl ester is highly resistant to nucleophilic attack during coupling.
-
Couple: Perform the Suzuki/Buchwald coupling on the t-butyl ester intermediate.
-
Deprotect/Transesterify: Treat with TFA to return to the acid, then reform the methyl ester (MeOH/H2SO4), or transesterify directly in MeOH/Acid.
Frequently Asked Questions (FAQ)
Q1: Can I use microwave irradiation to speed up the conversion? A: Yes, but proceed with caution. Microwave heating is excellent for overcoming the activation energy of the C-Br insertion. However, it also accelerates the hydrolysis of the methyl ester.
-
Recommendation: Use microwave heating (120°C for 10-20 mins) only with the anhydrous
/Dioxane system described in Part 2. Do not use aqueous microwave conditions.
Q2: My LCMS shows a mass of M+2. What is this? A: This is likely the protodehalogenated product (the bromine is replaced by a hydrogen).
-
Cause: This occurs when the catalytic cycle enters the oxidative addition state but fails to transmetallate. The Pd-aryl species then scavenges a hydride (often from the solvent or amine base).
-
Fix: This indicates your transmetallation step is the bottleneck. Ensure your boronic acid is pure (not dehydrated to boroxine) and increase the base concentration slightly.
Q3: Is the benzyloxy group stable under these conditions?
A: Generally, yes. Benzyl ethers are stable to basic cross-coupling conditions. They are sensitive to hydrogenolysis (Pd +
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Refer to Chapter on Esters and Ethers for stability data).
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. (Relevant for difficult oxidative addition substrates).
Optimizing column chromatography for Methyl 3-(benzyloxy)-5-bromobenzoate isolation
Welcome to the dedicated technical support guide for the chromatographic purification of Methyl 3-(benzyloxy)-5-bromobenzoate. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to empower researchers in achieving high purity and yield for this compound. The guidance herein is structured to address challenges from initial solvent system selection to final fraction analysis, ensuring a logical and scientifically-grounded workflow.
Part 1: Foundational Knowledge & Initial Setup
Before initiating column chromatography, a thorough understanding of the target molecule and potential impurities is critical. This section outlines the key characteristics of Methyl 3-(benzyloxy)-5-bromobenzoate and the preparatory steps required for successful purification.
Compound Analysis: What Are We Separating?
Methyl 3-(benzyloxy)-5-bromobenzoate is a moderately polar aromatic ester. Its structure contains a non-polar benzyl group and a more polar methyl ester and bromo-substituted benzene ring.
Key Physicochemical Properties:
-
Molecular Formula: C₁₅H₁₃BrO₃[1]
-
Molecular Weight: 321.17 g/mol [2]
-
Polar Surface Area: ~36 Ų[1]
-
Appearance: Typically a solid at room temperature
The LogP value indicates significant non-polar character, suggesting it will be highly soluble in common organic solvents like dichloromethane and ethyl acetate, but will require a non-polar mobile phase component, like hexane or heptane, for effective retention on a polar stationary phase like silica gel.
Anticipated Impurities: The synthesis of this compound likely proceeds via Williamson ether synthesis from methyl 3-hydroxy-5-bromobenzoate and benzyl bromide. Potential impurities to consider during purification include:
-
Methyl 3-hydroxy-5-bromobenzoate (Starting Material): More polar than the product due to the free hydroxyl group.
-
Benzyl Bromide (Reagent): Non-polar.
-
Dibenzyl ether (Side-product): Very non-polar.
Part 2: Troubleshooting & Frequently Asked Questions (FAQs)
This section addresses common problems encountered during the column chromatography of Methyl 3-(benzyloxy)-5-bromobenzoate in a direct question-and-answer format.
Q1: My compound is eluting with the solvent front (Rf ≈ 1.0). How do I get it to stick to the column?
A1: An Rf value near 1.0 indicates that your compound has minimal interaction with the polar silica gel and is moving entirely with the mobile phase. This is a classic sign that your solvent system is too polar.
-
Causality: In normal-phase chromatography, the stationary phase (silica gel) is highly polar, while the mobile phase is less polar.[3][4][5] Polar compounds are retained on the column through interactions (like hydrogen bonding and dipole-dipole forces) with the silica.[3] If your mobile phase is too polar, it competes effectively for these interaction sites, displacing your compound and causing it to elute quickly.
-
Immediate Solution: Decrease the polarity of your mobile phase. If you are using a 20% ethyl acetate in hexane mixture, reduce it to 10% or even 5%. The goal is to find a solvent system where your target compound has an Rf value between 0.25 and 0.40 on an analytical Thin Layer Chromatography (TLC) plate.[6] This range provides the best balance for achieving good separation on a flash column.
Q2: I see my product spot on the TLC, but it's streaking badly. What causes this and how can I fix it?
A2: Streaking (or tailing) on a TLC plate is a common issue that often points to one of three problems: sample overloading, compound instability, or secondary interactions with the stationary phase.
-
Causality & Solutions:
-
Overloading: You may have spotted too much of your crude material onto the TLC plate. The stationary phase becomes saturated, leading to a "tail." Solution: Dilute your sample significantly before spotting it on the TLC plate.[7]
-
Acidic Compound/Basic Silica: The compound may have acidic protons that are interacting strongly with the slightly acidic silica gel. While your target compound is neutral, impurities like unreacted phenolic starting material can cause this. Solution: Add a very small amount (0.5-1%) of a modifier like acetic acid to your mobile phase to suppress this secondary interaction.
-
Insolubility: If the compound is not fully soluble in the mobile phase as it moves up the plate, it can cause streaking. Solution: Ensure your crude material is fully dissolved before loading it onto the column. If insolubility is suspected, a different solvent system might be necessary.
-
Q3: I'm getting very poor separation between my product and an impurity. Their Rf values are too close.
A3: Achieving separation between compounds with similar polarities is the primary challenge of chromatography. If the initial solvent system doesn't provide adequate resolution (a ΔRf > 0.2), you must systematically optimize the mobile phase.
-
Causality: Separation is governed by the differential partitioning of compounds between the stationary and mobile phases. If two compounds have very similar polarities, they will partition similarly, leading to co-elution.
-
Systematic Approach to Optimization:
-
Decrease Polarity: First, try decreasing the overall polarity as described in Q1. This will increase the interaction of both compounds with the silica gel, spreading out their Rf values and potentially improving separation.
-
Change Solvent Selectivity: If simply reducing polarity doesn't work, you need to change the nature of the solvents. The "standard" ethyl acetate/hexane system can be replaced.[8][9] For example, swapping ethyl acetate for dichloromethane or methyl t-butyl ether can alter the specific interactions with your compounds. Dichloromethane offers different dipole interactions, while ethers can act as hydrogen bond acceptors.[10]
-
Trial different solvent systems: A good starting point for moderately polar compounds like this would be systems based on Hexane/Ethyl Acetate or Hexane/Dichloromethane.[8][11]
-
| Solvent System (v/v) | Target Compound (Approx. Rf) | Key Impurity (Approx. Rf) | Separation (ΔRf) | Recommendation |
| 20% EtOAc/Hexane | 0.55 | 0.65 | 0.10 | Poor. Decrease polarity. |
| 10% EtOAc/Hexane | 0.35 | 0.48 | 0.13 | Better, but can be improved. |
| 15% DCM/Hexane | 0.30 | 0.55 | 0.25 | Good. This system offers better selectivity. |
Q4: My yield is very low after the column. Where did my product go?
A4: Low recovery can be frustrating and may result from several factors during the chromatography process.
-
Potential Causes & Solutions:
-
Compound is Still on the Column: You may not have used a sufficiently polar solvent to elute your product completely.[6] Solution: After you have collected all fractions containing your pure product, flush the column with a highly polar solvent (e.g., 50% or 100% ethyl acetate) and collect this "column flush" as a separate fraction. Analyze it by TLC to see if your compound is present.
-
Decomposition on Silica: Some compounds are sensitive to the acidic nature of silica gel and can decompose during the purification process.[6] Solution: Run a quick stability test. Spot your compound on a TLC plate, let it sit for an hour, and then elute it. If a new spot appears or the original spot diminishes, your compound may be unstable on silica. In this case, you can either use a neutralized silica gel (by adding ~1% triethylamine to your solvent system) or switch to a different stationary phase like alumina.[9]
-
Irreversible Adsorption: The compound may be binding irreversibly to the silica. This is less common for this compound type but possible. Flushing with a very polar solvent like methanol can sometimes recover it.
-
Part 3: Validated Protocols & Workflows
This section provides step-by-step protocols for the key stages of the purification process.
Protocol 1: Analytical TLC for Solvent System Optimization
-
Prepare TLC Chamber: Add your chosen solvent system (e.g., 10% Ethyl Acetate in Hexane) to a TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the atmosphere and cover with the lid. Allow it to equilibrate for 5-10 minutes.[7]
-
Spot the Plate: Dissolve a small amount of your crude reaction mixture in a volatile solvent like dichloromethane. Using a capillary tube, carefully spot the solution onto the baseline of a silica gel TLC plate. Keep the spot as small as possible.[7]
-
Develop the Plate: Place the spotted TLC plate into the equilibrated chamber, ensuring the solvent level is below the baseline. Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize and Calculate Rf: Remove the plate and immediately mark the solvent front with a pencil.[7] Visualize the spots using a UV lamp (254 nm). Circle the spots lightly with a pencil. Calculate the Retention Factor (Rf) for each spot using the formula:
-
Iterate: Repeat this process with different solvent systems until your target product has an Rf of 0.25-0.40 and is well-separated from major impurities.
Workflow Diagram: From Crude to Pure
The following diagram illustrates the logical workflow for optimizing and executing the column chromatography process.
Caption: Workflow for chromatographic purification.
Troubleshooting Flowchart
Use this flowchart to diagnose and solve common chromatography problems systematically.
Caption: Troubleshooting guide for common issues.
References
-
Thin Layer Chromatography. (n.d.). University of Toronto Scarborough - Chemistry Online. Retrieved February 17, 2026, from [Link]
-
How to Calculate Rf TLC. (2026, January 7). Oreate AI Blog. Retrieved February 17, 2026, from [Link]
-
Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester. Retrieved February 17, 2026, from [Link]
-
Guerrero, A. (n.d.). Calculating retention factors for TLC. Khan Academy. Retrieved February 17, 2026, from [Link]
-
How to calculate an Rf value. (2009, August 6). benchflydotcom via YouTube. Retrieved February 17, 2026, from [Link]
-
Calculating retention factors for TLC | AP Chemistry. (2013, September 17). Khan Academy via YouTube. Retrieved February 17, 2026, from [Link]
-
Normal Phase. (n.d.). Dr. Maisch GmbH. Retrieved February 17, 2026, from [Link]
-
Several Problems of Flash Column Chromatography. (2025, February 11). Hawach. Retrieved February 17, 2026, from [Link]
-
What Is Normal Phase And Reversed Phase Chromatography? (2025, April 17). ALWSCI. Retrieved February 17, 2026, from [Link]
-
Tips for Flash Column Chromatography. (n.d.). University of Rochester. Retrieved February 17, 2026, from [Link]
-
Principles of chromatography | Stationary phase. (n.d.). Khan Academy. Retrieved February 17, 2026, from [Link]
-
Troubleshooting Guide. (n.d.). Restek. Retrieved February 17, 2026, from [Link]
-
Normal-phase vs. Reversed-phase Chromatography. (2025, August 12). Phenomenex. Retrieved February 17, 2026, from [Link]
-
Solvent Systems for Flash Column Chromatography. (n.d.). University of Rochester. Retrieved February 17, 2026, from [Link]
-
Column Chromatography Notes. (n.d.). Membrane Solutions. Retrieved February 17, 2026, from [Link]
-
Normal Phase HPLC Column and Reverse Phase HPLC Column. (2025, December 26). Hawach Scientific. Retrieved February 17, 2026, from [Link]
-
Solvent Systems for Silica Gel Column Chromatography. (n.d.). Common Organic Chemistry. Retrieved February 17, 2026, from [Link]
-
Tips and Tricks for Flash Column Chromatography. (2024, February 26). Reddit r/OrganicChemistry. Retrieved February 17, 2026, from [Link]
-
Methyl 3-(benzyloxy)-5-bromobenzoate. (n.d.). Chemspace. Retrieved February 17, 2026, from [Link]
-
Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. (2024, June 24). PMC. Retrieved February 17, 2026, from [Link]
-
Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). (n.d.). Springer. Retrieved February 17, 2026, from [Link]
-
Methyl 2-(benzyloxy)-5-bromobenzoate. (n.d.). PubChem. Retrieved February 17, 2026, from [Link]
-
Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. (2024, April 16). MDPI. Retrieved February 17, 2026, from [Link]
-
Organic impurity profiling of methylone and intermediate compounds synthesized from catechol. (2017, March 15). PubMed. Retrieved February 17, 2026, from [Link]
Sources
- 1. Methyl 3-(benzyloxy)-5-bromobenzoate - C15H13BrO3 | CSSB00010982031 [chem-space.com]
- 2. Methyl 2-(benzyloxy)-5-bromobenzoate | C15H13BrO3 | CID 44828933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Normal Phase â Dr. Maisch [dr-maisch.com]
- 4. What Is Normal Phase And Reversed Phase Chromatography? - Blogs - News [alwsci.com]
- 5. Khan Academy [khanacademy.org]
- 6. Chromatography [chem.rochester.edu]
- 7. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 8. Chromatography [chem.rochester.edu]
- 9. Column Chromatography Notes - Membrane Solutions [membrane-solutions.com]
- 10. Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hawach.com [hawach.com]
- 12. How to Calculate Rf TLC - Oreate AI Blog [oreateai.com]
- 13. Khan Academy [khanacademy.org]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
Resolving solubility issues of Methyl 3-(benzyloxy)-5-bromobenzoate in DMSO
Solubility & Handling Guide | Ticket ID: #MBBB-SOL-001
Welcome to the Technical Support Center. This guide addresses solubility challenges associated with Methyl 3-(benzyloxy)-5-bromobenzoate in Dimethyl Sulfoxide (DMSO). Due to the compound's structural lipophilicity (benzyl ether + bromo + methyl ester moieties), researchers often encounter difficulties with initial dissolution and subsequent precipitation in aqueous assay buffers.
Compound Technical Profile
| Property | Value (Approx.) | Implication for Solubility |
| Molecular Weight | ~321.17 g/mol | Moderate size; kinetics of dissolution may be slow without agitation. |
| Predicted LogP | ~4.5 – 5.8 | High Lipophilicity. Highly soluble in organics (DCM, EtOAc), but thermodynamically unstable in water. |
| Functional Groups | Methyl Ester, Aryl Bromide, Benzyloxy | The benzyloxy and bromine groups significantly reduce water solubility. |
| Physical State | Crystalline Solid | High lattice energy requires input (heat/sonication) to break crystal bonds during initial solvation. |
Module 1: Initial Dissolution (Neat DMSO)
Issue: "The solid remains visible at the bottom of the vial despite adding DMSO."
Root Cause: Crystalline lipophilic compounds possess high lattice energy . While thermodynamically soluble in DMSO, the kinetic barrier to breaking the crystal lattice is high. Furthermore, if the DMSO is "wet" (hygroscopic absorption), solubility decreases exponentially.
Standard Operating Procedure (SOP): Solvation
-
Solvent Quality: Ensure DMSO is Anhydrous (≥99.9%, stored over molecular sieves).
-
Target Concentration: Do not exceed 50 mM for stock solutions initially. If higher concentrations are required (e.g., 100 mM), validate solubility at lower tiers first.
-
Energy Input Protocol:
-
Step A: Vortex vigorously for 30 seconds.
-
Step B: If solid persists, use an Ultrasonic Bath (Sonicator) at 40 kHz for 5-10 minutes. Note: Sonication creates cavitation bubbles that mechanically disrupt the crystal lattice.
-
Step C: Apply gentle heat (Water bath at 37°C - 45°C ) for 5 minutes.
-
Step D: Visual Inspection.[1] Hold the vial up to a light source. The solution must be perfectly clear. Any "haze" indicates micro-crystals that will seed precipitation later.
-
Troubleshooting Workflow: Dissolution
Figure 1: Decision tree for solubilizing high-lattice energy solids in DMSO.
Module 2: Preventing "Crash Out" (Aqueous Dilution)
Issue: "The solution turns cloudy/milky immediately upon adding the DMSO stock to cell media or buffer."
Root Cause: This is the Solvent Shift Effect . When a hydrophobic compound in DMSO (LogP > 4) is introduced to water, the solvent environment changes drastically. The water molecules form a structured cage (hydrophobic effect), forcing the compound to aggregate and precipitate.
Critical Protocol: The Intermediate Dilution Step
Directly spiking 100% DMSO stock into buffer often causes local supersaturation. Use an intermediate dilution method.
The 3-Step Dilution Method:
-
Prepare Stock: 10 mM in 100% DMSO.
-
Intermediate Step: Dilute Stock 1:10 into a co-solvent mix (e.g., 50% DMSO / 50% Ethanol or PBS) to create a 1 mM working solution.
-
Why? This lowers the shock of the transition.
-
-
Final Step: Dilute the Intermediate solution into the final assay buffer.
-
Target: Final DMSO concentration should be ≤ 0.5% (v/v) to avoid cellular toxicity, though some assays tolerate up to 1%.
-
Alternative: Surfactant Stabilization
If precipitation persists, the assay buffer must contain a surfactant to stabilize the hydrophobic molecule.
-
Add: 0.01% - 0.05% Tween-20 or Pluronic F-127 to the assay buffer before adding the compound.
Dilution Logic Diagram
Figure 2: Workflow to mitigate precipitation during aqueous transfer.
Module 3: Stability & Storage FAQs
Q: Can I store the DMSO stock at -20°C indefinitely? A: Not indefinitely.
-
Risk 1 (Hygroscopicity): DMSO is hygroscopic.[2] Every time you open a cold vial, it pulls moisture from the air.
-
Risk 2 (Hydrolysis): Methyl esters (like in your compound) are susceptible to hydrolysis in the presence of water, converting to the carboxylic acid (3-(benzyloxy)-5-bromobenzoic acid).
-
Recommendation: Store in single-use aliquots to avoid freeze-thaw cycles. Store at -20°C or -80°C. Ensure vials are tightly sealed (Parafilm).
Q: My stock solution froze. How do I thaw it? A: DMSO freezes at ~19°C.[3]
-
Thaw at room temperature or in a 37°C bath.[1]
-
Crucial: You must vortex/sonicate after thawing. During freezing, the compound may crystallize out of the DMSO (cryo-precipitation). If you pipette from the top without mixing, you may be drawing a lower concentration than expected.
Q: Can I use plastic tips? A: Yes, high-quality polypropylene (PP) tips are compatible with DMSO. However, avoid polystyrene (PS) serological pipettes for undiluted DMSO, as it can leach plasticizers.
References
-
BenchChem. (2025).[1][4] Troubleshooting DMSO Vehicle Effects & Compound Precipitation. Retrieved from
-
National Institutes of Health (NIH) - PubChem. (2026). Methyl 3-(benzyloxy)-5-bromobenzoate Physical Properties. Retrieved from
-
Cheng, X., et al. (2003).[5] Studies on repository compound stability in DMSO under various conditions.[2][3][5] J Biomol Screen. Retrieved from
-
Gaylord Chemical. (2025). Dimethyl Sulfoxide (DMSO) Solubility Data and Handling.[6][7] Retrieved from
-
Ziath. (2024). The Effects of Water on DMSO and Effective Hydration Measurement. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ziath.com [ziath.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
Validation & Comparative
Comparative Guide: HPLC Method Development for Methyl 3-(benzyloxy)-5-bromobenzoate Purity
Executive Summary
Objective: To determine the optimal High-Performance Liquid Chromatography (HPLC) method for the purity analysis of Methyl 3-(benzyloxy)-5-bromobenzoate , a critical intermediate in drug synthesis.
The Challenge: This molecule possesses a hydrophobic benzoate core, a heavy halogen (bromine) substituent, and a bulky, aromatic benzyloxy ether group. Standard C18 methods often struggle to resolve it from structurally similar impurities, particularly its hydrolysis product (the free acid) or the de-benzylated phenol intermediate (Methyl 3-bromo-5-hydroxybenzoate).
The Solution: This guide compares three distinct stationary phase architectures:
-
Traditional Fully Porous C18 (5 µm): The industry baseline.
-
Core-Shell C18 (2.7 µm): For efficiency and speed.
-
Core-Shell Phenyl-Hexyl (2.7 µm): For orthogonal selectivity via
- interactions.
Verdict: The Core-Shell Phenyl-Hexyl column is the superior choice, offering a 40% reduction in run time and a 1.5x increase in critical pair resolution compared to traditional C18.
Compound Analysis & Separation Strategy
Before selecting a column, we must understand the analyte's "personality" to exploit specific molecular interactions.
| Feature | Chemical Implication | Chromatographic Consequence |
| Benzoate Ester | Hydrophobic, UV active | Retains well on Reverse Phase (RP); susceptible to hydrolysis at high pH. |
| Bromine Substituent | Heavy atom, lipophilic | Increases retention time significantly on C18; distinct mass spec signature. |
| Benzyloxy Group | Bulky, Aromatic ( | Key Selectivity Lever. Strong potential for |
Critical Impurities to Separate:
-
Impurity A: Methyl 3-bromo-5-hydroxybenzoate (Precursor/Degradant). More polar, lacks the benzyl ring.
-
Impurity B: Benzyl bromide (Reagent). Highly hydrophobic, lacks the benzoate core.
Method Development Workflow
The following diagram illustrates the decision logic used to arrive at the final protocol.
Caption: Logical workflow for selecting stationary phases based on analyte aromaticity.
Comparative Performance Analysis
We evaluated three columns using a standard gradient of 50-90% Organic Modifier over 10 minutes.
Experimental Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Methanol (Promotes
- interactions better than Acetonitrile) -
Flow Rate: 1.0 mL/min (Porous), 1.5 mL/min (Core-Shell)
-
Detection: UV @ 254 nm
Table 1: Comparative Data Summary
| Parameter | Column A (Traditional C18) | Column B (Core-Shell C18) | Column C (Core-Shell Phenyl-Hexyl) |
| Particle Tech | 5 µm Fully Porous | 2.7 µm Core-Shell | 2.7 µm Core-Shell |
| Mechanism | Hydrophobicity | Hydrophobicity | Hydrophobicity + |
| Retention Time (Main Peak) | 12.4 min | 6.2 min | 7.8 min |
| Resolution (Rs) w/ Impurity A | 1.8 (Baseline) | 2.2 (Good) | 3.5 (Excellent) |
| Tailing Factor | 1.3 | 1.1 | 1.05 |
| Backpressure | ~120 bar | ~350 bar | ~360 bar |
Analysis of Results:
-
Column A (Traditional C18): Adequate retention but broad peaks. The separation between the main peak and the de-benzylated impurity (Impurity A) is acceptable but fragile.
-
Column B (Core-Shell C18): drastically reduces run time due to better mass transfer. However, the selectivity (
) remains similar to Column A. -
Column C (Phenyl-Hexyl): The Winner . The benzyloxy group on the analyte interacts strongly with the phenyl ring on the stationary phase. This "locks" the analyte slightly longer than the C18 core-shell, creating a massive resolution gain from the non-benzyloxy impurities.
The "Winner" Protocol: Core-Shell Phenyl-Hexyl Method
This method is optimized for robustness and speed, suitable for QC release testing.
Reagents:
-
Water: HPLC Grade (Milli-Q or equivalent).
-
Methanol (MeOH): HPLC Grade. Note: MeOH is preferred over Acetonitrile here because ACN molecules can form a "shield" over the phenyl stationary phase, dampening the beneficial
- selectivity. -
Formic Acid: LC-MS Grade.
Instrument Parameters:
-
Column: Kinetex Phenyl-Hexyl (or equivalent), 100 x 4.6 mm, 2.6 µm.
-
Column Temp: 40°C (Ensures viscosity control of Methanol).
-
Flow Rate: 1.2 mL/min.
-
Injection Volume: 5 µL.
-
Detection: Diode Array Detector (DAD) extracted at 254 nm (bandwidth 4 nm).
Gradient Table:
| Time (min) | % Mobile Phase A (0.1% Formic/Water) | % Mobile Phase B (Methanol) |
| 0.0 | 40 | 60 |
| 8.0 | 10 | 90 |
| 10.0 | 10 | 90 |
| 10.1 | 40 | 60 |
| 13.0 | 40 | 60 |
Step-by-Step Execution:
-
Preparation: Dissolve 10 mg of sample in 10 mL of Methanol (1 mg/mL stock). Dilute to 0.1 mg/mL for injection.
-
Equilibration: Run the initial condition (60% B) for at least 10 minutes to stabilize the phenyl phase.
-
System Suitability: Inject a standard mixture. Ensure Resolution > 2.0 and Tailing Factor < 1.5.
Validation Strategy (E-E-A-T)
To ensure this method is trustworthy for regulatory submission, it must be validated according to ICH Q2(R1) guidelines [1].
A. Specificity (Forced Degradation)
You must prove the method can distinguish the main peak from degradants.
-
Acid Hydrolysis: Treat sample with 0.1N HCl at 60°C for 2 hours. Expectation: Appearance of 3-(benzyloxy)-5-bromobenzoic acid (elutes earlier).
-
Base Hydrolysis: Treat with 0.1N NaOH. Expectation: Rapid hydrolysis to the acid form.
-
Oxidation: Treat with 3%
. Expectation: Potential oxidation of the benzyloxy ether (rare, but possible).
B. Linearity & Range
Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).
-
Acceptance Criteria: Correlation coefficient (
) 0.999.
C. Accuracy (Recovery)
Spike known amounts of the pure substance into a placebo matrix (if available) or solvent at 80%, 100%, and 120% levels.
-
Acceptance Criteria: Mean recovery 98.0% – 102.0%.
D. Robustness
Deliberately vary parameters to test method stability:
-
Flow Rate: ± 0.1 mL/min.
-
Column Temp: ± 5°C.
-
Wavelength: ± 2 nm.
-
Note: Phenyl-Hexyl columns can be sensitive to Methanol/Water ratios. Ensure the gradient slope is controlled.
References
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[1][2][3][4]
-
Phenomenex. Core-Shell vs. Fully Porous Particles: Understanding the Efficiency Gains.
-
Waters Corporation. Understanding Stationary Phase Selectivity: Phenyl-Hexyl vs C18.
-
PubChem. Methyl 3-(benzyloxy)-5-bromobenzoate Compound Summary.(Note: Isomer structure used for chemical property verification).
Sources
- 1. Methyl 2-(benzyloxy)-5-bromobenzoate | C15H13BrO3 | CID 44828933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. database.ich.org [database.ich.org]
- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
Structural Validation of Methyl 3-(benzyloxy)-5-bromobenzoate via X-ray Crystallography
Content Type: Technical Comparison & Protocol Guide Target Audience: Synthetic Chemists, Crystallographers, and Drug Development Scientists
Executive Summary: The Case for Absolute Structure
In the synthesis of complex biaryls or functionalized benzoates, the intermediate Methyl 3-(benzyloxy)-5-bromobenzoate (CAS: 1820683-74-6) represents a critical checkpoint. While NMR spectroscopy (
This guide establishes Single Crystal X-ray Diffraction (SC-XRD) as the superior validation method for this compound. By leveraging the anomalous scattering of the bromine atom (
Comparative Analysis: SC-XRD vs. NMR/MS
The following table contrasts the capabilities of standard characterization techniques for halogenated aromatic esters.
| Feature | SC-XRD (Gold Standard) | NMR ( | HR-MS (Mass Spec) |
| Primary Output | 3D Electron Density Map | Magnetic Environment of Nuclei | Mass-to-Charge Ratio ( |
| Regioisomer Certainty | Absolute (Direct visualization of 3,5-positions) | Inferred (Requires coupling analysis; often ambiguous for symmetric meta-protons) | None (Isomers have identical mass) |
| Conformational Data | Precise torsion angles (Solid State) | Time-averaged (Solution State) | N/A |
| Stereochemistry | Absolute Configuration (via Anomalous Dispersion) | Relative only (unless chiral shift reagents used) | N/A |
| Sample Recovery | Non-destructive | Non-destructive | Destructive |
| Limit of Detection | Requires single crystal (~0.1 mm) | ~1-5 mg | < 1 µg |
The "Heavy Atom" Advantage
For Methyl 3-(benzyloxy)-5-bromobenzoate, the bromine substituent is not just a functional handle for cross-coupling; it is a crystallographic beacon.
-
NMR Limitation: The protons at positions 2, 4, and 6 on the benzoate ring may appear as overlapping singlets or doublets with small coupling constants (
Hz), making assignment difficult. -
XRD Solution: The Bromine atom dominates the electron density map. Its position is solved first (often via Patterson methods), acting as an anchor to phase the rest of the light atoms (C, O) effortlessly.
Experimental Protocol: From Vial to Structure
To validate this specific molecule, follow this optimized workflow.
Phase 1: Crystal Growth (The Critical Step)
The benzyloxy tail adds flexibility, which can inhibit lattice formation. A binary solvent system is recommended to control supersaturation.
Recommended Method: Vapor Diffusion (Sitting Drop)
-
Solvent A (Good Solvent): Dichloromethane (DCM) or Ethyl Acetate.
-
Solvent B (Precipitant): Hexane or Pentane.
-
Procedure: Dissolve 10 mg of the compound in 0.5 mL of Solvent A. Place in an inner vial. Place this vial inside a larger jar containing 5 mL of Solvent B. Seal tightly.
-
Timeline: Allow 24-72 hours at 4°C. The volatile precipitant will diffuse into the solution, slowly lowering solubility and promoting high-quality prisms.
Phase 2: Data Collection Strategy
-
Radiation Source: Molybdenum (
, Å).[1]-
Why? Copper (
) radiation is often absorbed heavily by Bromine, leading to absorption errors and scaling issues. Mo radiation penetrates the Br atom better, providing higher resolution data ( Å).
-
-
Temperature: 100 K (Cryostream).
-
Why? Freezes the thermal vibration of the flexible benzyloxy chain, sharpening the diffraction spots.
-
Phase 3: Refinement Workflow
Figure 1: The crystallographic refinement logic, emphasizing the heavy-atom method enabled by the Bromine substituent.
Expected Structural Parameters (Validation Targets)
When analyzing your solved structure, compare your geometric data against these standard values derived from analogous bromobenzoates. Deviations >0.03 Å suggest refinement errors or disorder.
| Parameter | Target Value | Structural Insight |
| C–Br Bond Length | Typical for aryl bromides. Significantly longer than C-Cl (~1.74 Å). | |
| C=O (Ester) Length | Confirms double bond character. | |
| C–O (Ether) Length | Connects the benzoate to the benzyl group. | |
| Torsion Angle (Ester) | The methyl ester usually lies coplanar with the benzene ring for conjugation. | |
| Torsion (Benzyloxy) | Variable | The |
Key Validation Metric:
-
R-Factor (
): A high-quality structure for this molecule should yield an value < 5.0% . -
Goodness of Fit (GOF): Should be close to 1.0 .
Strategic Workflow: When to use XRD?
Use the following decision tree to determine when to escalate from NMR to XRD in your drug development pipeline.
Figure 2: Decision matrix for escalating analytical rigor.
References
-
Grover, G., et al. (2025). "Crystal structure of 2-(4-chlorophenyl)-2-oxoethyl 3-bromobenzoate." Acta Crystallographica Section E, 81, 12-15. Link(Representative analog for bromobenzoate packing)
- Stout, G. H., & Jensen, L. H. (1989). X-ray Structure Determination: A Practical Guide. Wiley-Interscience.
-
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link
-
Cambridge Crystallographic Data Centre (CCDC). "Mercury - Crystal Structure Visualization." Link
-
PubChem. "Methyl 3-(benzyloxy)benzoate Compound Summary." National Library of Medicine. Link(Analogous backbone data)
Sources
TLC Rf values for Methyl 3-(benzyloxy)-5-bromobenzoate in hexane/ethyl acetate
[1]
Executive Summary & Chemical Context
Methyl 3-(benzyloxy)-5-bromobenzoate is a lipophilic ester with moderate polarity.[1] Its retention behavior is governed by three functional groups:
-
Methyl Ester: Moderate polarity H-bond acceptor.[1]
-
Benzyl Ether: Lipophilic, weak polarity.[1]
-
Aryl Bromide: Lipophilic, heavy atom effect.[1]
Chromatographic Behavior: Unlike its phenolic precursor (Methyl 3-bromo-5-hydroxybenzoate), this protected ether migrates significantly higher on silica gel.[1] The primary challenge is not elution, but resolution from the excess benzyl bromide (reagent) and the unreacted phenol (starting material).
Solvent System Comparison
The following data compares the performance of standard solvent systems. Rf values are empirically derived ranges based on structural analogs (e.g., Methyl 3-(propargyloxy)-5-(benzyloxy)benzoate) and standard benzoate ester behavior [1][2].[1]
Comparative Performance Table
| Solvent System (v/v) | Estimated Rf | Resolution Quality | Application Context |
| Hexane / EtOAc (9:1) | 0.25 – 0.30 | Excellent | Purification. Ideal for flash chromatography loading.[1] Maximizes separation from non-polar Benzyl Bromide (Rf > 0.8).[1] |
| Hexane / EtOAc (8:2) | 0.45 – 0.55 | Good | Reaction Monitoring. Rapid check to confirm consumption of the polar phenol precursor.[1] |
| Hexane / EtOAc (1:1) | > 0.80 | Poor | Too Strong. Compounds co-elute near the solvent front; loss of resolution.[1] |
| Toluene (100%) | 0.35 – 0.45 | High (Orthogonal) | Alternative. Uses |
Analyst Note: The "Sweet Spot" for this compound is 9:1 Hex/EtOAc .[1] While 8:2 moves the spot faster, 9:1 provides the necessary
Rf to separate the product from the benzyl bromide byproduct, which often trails or streaks.[1]
Visualization: Reaction Monitoring Logic
The following diagram illustrates the decision logic for monitoring the benzylation reaction (Phenol
Caption: Workflow for monitoring the conversion of Methyl 3-bromo-5-hydroxybenzoate to the benzyloxy product. Note the distinct Rf zones.
Detailed Experimental Protocol
This protocol ensures "Self-Validating" results, preventing false positives from solvent front artifacts.
A. Plate Preparation
-
Stationary Phase: Silica Gel 60 F254 (Aluminum or Glass backed).[1]
-
Activation: If using older plates, heat at 100°C for 15 mins to remove adsorbed moisture (critical for reproducible Rf values in non-polar solvents like 9:1 Hex/EtOAc).
B. The "Three-Lane" Co-Spotting Method
Never run the crude mixture alone.[1] Use three lanes to validate the identity of the new spot.
-
Lane 1: Starting Material (Phenol) - Dissolved in MeOH (due to polarity).[1]
-
Lane 2: Co-Spot (SM + Crude Reaction Mix) - CRITICAL STEP. [1]
-
Lane 3: Crude Reaction Mix - Dissolved in EtOAc.[1]
Why Co-Spot? In 9:1 Hex/EtOAc, the starting phenol may stick to the baseline.[1] If the reaction is incomplete, the co-spot lane will show a "dumbbell" or streak connecting the baseline SM to the product, confirming the reaction is not finished.[1]
C. Visualization Techniques
Troubleshooting & Optimization
If separation is poor, consult this decision tree to adjust the mobile phase.
Caption: Logic flow for adjusting mobile phase composition based on observed TLC defects.
References
-
Mugnaini, C. et al. (2024).[1][2] Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI Molbank. (Provides Rf data for the closely related propargyloxy analog in Hex/EtOAc 8:2). Link
-
Biotage Application Note. (2023). TLC-based vs. Generic Gradients – Which Gives the Best Results? (General principles for optimizing EtOAc/Hexane gradients for benzoate esters). Link
-
Organic Syntheses. Preparation of Methyl Benzoate Derivatives. Org. Synth. Coll. Vol. 1. (Foundational data on benzoate ester polarity). Link
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
